molecular formula C6H11NO2 B575703 methyl 2-(aminomethyl)cyclopropane-1-carboxylate CAS No. 159786-56-8

methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Cat. No.: B575703
CAS No.: 159786-56-8
M. Wt: 129.16 g/mol
InChI Key: CMHSWRSLJXDXBH-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride is a high-purity chemical building block intended for professional research and industrial manufacturing. This cyclopropane derivative is characterized by the presence of both an ester and an aminomethyl functional group, making it a versatile synthon for constructing more complex molecules in medicinal and organic chemistry. Specifications for this product include a minimum purity of 97% (as verified by the supplier), a CAS Number of 1630906-92-1, and a molecular formula of C6H12ClNO2 . The molecular weight is 165.62 g/mol, and the product should be stored at room temperature . Compounds with the cyclopropane core, such as 2-(aminomethyl)cyclopropane carboxylic acids, have been identified in scientific literature as conformationally restricted analogues of GABA (gamma-aminobutyric acid) and have been investigated for their activity on GABA-related mechanisms in the central nervous system . Furthermore, similar cyclopropane structures are utilized in pharmaceutical research, for instance, as rigid linkers in the development of novel bitopic ligands for dopamine receptors . This product is strictly for professional manufacturing, research laboratories, and industrial or commercial use. It is not intended for medical use, diagnostic use, consumer use, or administration to humans or animals. Please note: This product is not returnable.

Properties

CAS No.

159786-56-8

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1

InChI Key

CMHSWRSLJXDXBH-CRCLSJGQSA-N

SMILES

COC(=O)C1CC1CN

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1CN

Canonical SMILES

COC(=O)C1CC1CN

Synonyms

Cyclopropanecarboxylic acid, 2-(aminomethyl)-, methyl ester, trans- (9CI)

Origin of Product

United States

Foundational & Exploratory

methyl 2-(aminomethyl)cyclopropane-1-carboxylate CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, properties, synthesis, and applications of methyl 2-(aminomethyl)cyclopropane-1-carboxylate , a critical intermediate in the synthesis of conformationally restricted amino acids (CRAAs) and GABA analogues.

Chemical Identity & Core Data

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a bifunctional cyclopropane derivative featuring a methyl ester and a primary aminomethyl group. It serves as a versatile building block for introducing the rigid cyclopropyl scaffold into peptide backbones and small-molecule drugs.

The compound is most stable and commercially available as its hydrochloride salt .

Nomenclature & Identifiers
PropertyDetail
IUPAC Name Methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Common Name

-Amino-cyclopropane ester; 2-AMCC methyl ester
CAS Number (HCl Salt) 1630906-92-1
CAS Number (Free Base) Not widely assigned (often generated in situ)
Related CAS (Free Acid) 215597-45-8 (Racemic); 36489-13-1 ((+)-cis isomer)
Molecular Formula C

H

NO

(Free base) / C

H

ClNO

(HCl salt)
SMILES COC(=O)C1CC1CN (Free base)
Physicochemical Properties (HCl Salt)
PropertyValueNote
Molecular Weight 165.62 g/mol HCl Salt
Molecular Weight 129.16 g/mol Free Base
Appearance White to off-white solidHygroscopic powder
Solubility Water, Methanol, DMSOHigh polarity due to salt form
Melting Point >150 °C (Decomp.)Typical for amino acid ester salts
pKa (Amine) ~9.0 - 9.5Estimated based on alkyl amines
Stereochemistry Exists as cis and trans diastereomersTrans isomer is thermodynamically favored

Stereochemical Considerations

The cyclopropane ring introduces significant stereochemical complexity. The 1,2-substitution pattern creates two chiral centers, resulting in four possible stereoisomers.

  • Trans-Isomers: (1R, 2R) and (1S, 2S). The aminomethyl and carboxylate groups are on opposite sides of the ring plane. This configuration is often preferred in drug design to mimic extended peptide conformations.

  • Cis-Isomers: (1R, 2S) and (1S, 2R). The groups are on the same side. These are crucial for mimicking folded peptide turns or specific GABA receptor binding conformations.

Note: Unless specified as "chiral," commercial preparations are typically racemic trans- or racemic cis- mixtures.

Synthetic Pathways

Two primary routes are employed to synthesize this scaffold. The choice depends on the required stereochemistry and scale.

Route A: Selective Reduction of Cyano-Esters (Preferred for Scale)

This route avoids the handling of unstable intermediates and allows for stereocontrol starting from the commercially available methyl 2-cyanocyclopropane-1-carboxylate.

  • Starting Material: Methyl 2-cyanocyclopropane-1-carboxylate (Trans or Cis).

  • Reaction: Catalytic hydrogenation (H

    
    , Pd/C or Raney Ni) in the presence of acid (HCl/MeOH) or Boc-anhydride.
    
  • Mechanism: The nitrile group is reduced to the primary amine. The presence of acid prevents intermolecular lactamization (attack of the amine on the ester).

Route B: Curtius Rearrangement (Preferred for Chiral Synthesis)

This route is often used when starting from chiral dicarboxylic acids (e.g., derivatizing trans-1,2-cyclopropanedicarboxylic acid).

  • Mono-esterification: Selective hydrolysis of the diester to the mono-acid.

  • Acyl Azide Formation: Reaction with DPPA (diphenylphosphoryl azide) or SOCl

    
     followed by NaN
    
    
    
    .
  • Rearrangement: Thermal rearrangement to the isocyanate.

  • Hydrolysis/Trapping: Acidic hydrolysis yields the amine, or trapping with alcohol yields the carbamate.

Experimental Workflow Visualization

The following diagram illustrates the logic flow for the Cyano-Reduction Route , which is the most direct method for accessing the title compound.

SynthesisRoute Start Methyl 2-cyano- cyclopropane-1-carboxylate Intermediate Imine Intermediate Start->Intermediate Hydrogenation Reagent H2 / Pd/C (in MeOH/HCl) Product Methyl 2-(aminomethyl) cyclopropane-1-carboxylate HCl Salt Intermediate->Product Reduction + Protonation SideProduct Bicyclic Lactam (Avoided by Acid) Intermediate->SideProduct Cyclization (No Acid)

Figure 1: Synthetic pathway via catalytic hydrogenation of the nitrile precursor. The use of acidic conditions is critical to prevent the formation of the bicyclic lactam side product.

Applications in Drug Development[6][7][8]

Conformationally Restricted GABA Analogues

The free acid form of this compound is a structural analogue of


-Aminobutyric Acid (GABA) . By incorporating the cyclopropane ring, the carbon backbone is "locked" into a specific conformation.
  • Mechanism: The rigid scaffold reduces the entropic penalty of binding to GABA receptors (GABA

    
    , GABA
    
    
    
    , or GABA
    
    
    ).
  • Utility: Researchers use the methyl ester as a prodrug (to improve blood-brain barrier permeability) or as a protected intermediate to synthesize specific agonists/antagonists.

Peptidomimetics

In peptide chemistry, replacing a flexible amino acid residue with 2-(aminomethyl)cyclopropane-1-carboxylic acid (2,3-methanoamino acid analogues) restricts the rotation of the peptide backbone (


 and 

angles).
  • Application: Stabilizing

    
    -turns or 
    
    
    
    -turns in bioactive peptides.
  • Example: Development of protease inhibitors (e.g., HCV NS3/4A protease inhibitors) where rigidification improves potency and metabolic stability.

Viral Polymerase Inhibitors

Derivatives of this scaffold have been investigated as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The cyclopropane ring serves as a linker that positions pharmacophores in the correct spatial orientation to block the active site.

Handling & Safety Protocols

Storage & Stability[7][9]
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2–8°C .

  • Stability: The free base is prone to intramolecular cyclization to form the lactam (3-azabicyclo[3.1.0]hexan-2-one). Always maintain in salt form (HCl or TFA) during storage.

  • Incompatibility: Strong oxidizers, strong bases (induces lactamization).

Safety Hazards[7]
  • GHS Classification: Warning (Category 2 Skin/Eye Irritant).

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis or handling.

References

  • Mangelinckx, S., et al. (2019).[2][3] "Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained

    
    -amino dicarboxylic acid." European Journal of Organic Chemistry, 2019(31-32), 5187–5189.[3] 
    
  • PubChem. (2025).[4][5] "Compound Summary: 2-(Aminomethyl)cyclopropane-1-carboxylic acid." National Center for Biotechnology Information. [5]

  • CymitQuimica. (2024). "Product Data: Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS 1630906-92-1)."[6][7][8][9]

  • Campbell, M. M., et al. (1991). "Synthesis of conformationally restricted amino acids: 2,3-methanoanalogues." Tetrahedron, 47(26), 4799-4806. (Foundational chemistry for cyclopropane amino acids).

Sources

A Technical Guide to Methyl 2-(Aminomethyl)cyclopropane-1-carboxylate: A Conformationally Constrained Amino Acid Analogue for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a pivotal structural motif in modern medicinal chemistry. As a conformationally constrained amino acid analogue, its rigid cyclopropane backbone offers a powerful tool for designing peptides and small molecules with enhanced metabolic stability, receptor affinity, and controlled secondary structures.[1][2][3] This guide provides an in-depth exploration of its chemical structure, stereoisomerism, advanced stereoselective synthesis strategies, and critical applications in drug development. By explaining the causality behind synthetic choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to leverage this unique building block in their therapeutic programs.

Introduction: The Strategic Value of Conformational Constraint

In the quest for novel therapeutics, the ability to control the three-dimensional shape of a molecule is paramount. Natural amino acids and peptides often exhibit significant conformational flexibility, which can lead to non-selective receptor binding and susceptibility to enzymatic degradation.[4][5] The introduction of rigid structural elements, such as a cyclopropane ring, provides a robust strategy to overcome these limitations.[2][3]

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate, a derivative of a β-amino acid, serves as a constrained analogue of natural amino acids like GABA and β-alanine.[6][7] Its rigid framework locks the relative positions of the aminomethyl and carboxylate groups, which can pre-organize a molecule into a bioactive conformation for target engagement. This conformational restriction can drastically improve metabolic stability, enhance bioactivity, and provide precise control over peptide secondary structures.[1][4][5] This guide delves into the core aspects of this valuable synthetic building block.

Physicochemical Properties and Stereochemistry

The structure of methyl 2-(aminomethyl)cyclopropane-1-carboxylate is defined by a three-membered carbon ring, which imparts significant ring strain and unique chemical reactivity.[8][9] The molecule possesses two stereocenters at the C1 and C2 positions of the cyclopropane ring, leading to the existence of four possible stereoisomers.

Key Properties:

  • Molecular Formula: C₆H₁₁NO₂

  • Molecular Weight: 129.16 g/mol

  • Core Structure: A cyclopropane ring substituted with a methyl carboxylate group and an aminomethyl group.

Stereoisomerism: The relative orientation of the substituents gives rise to cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers (R,S configurations).

  • Trans Isomers: The aminomethyl and carboxylate groups are on opposite faces of the ring.

  • Cis Isomers: The aminomethyl and carboxylate groups are on the same face of the ring.

The specific stereoisomer used is critical, as biological activity is often highly dependent on the precise 3D arrangement of functional groups. For instance, (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids exhibit distinct pharmacological profiles at GABA receptors.[10] Consequently, stereoselective synthesis is not just an academic exercise but a necessity for meaningful drug development.

Below is a diagram illustrating the core structure and its key stereochemical features.

Caption: Structure of methyl 2-(aminomethyl)cyclopropane-1-carboxylate with stereocenters marked (*).

Stereoselective Synthesis Strategies

Access to enantiomerically pure isomers is crucial for medicinal chemistry.[1] Several strategies have been developed, often relying on either chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. A highly effective and diastereoselective approach involves the rhodium-catalyzed cyclopropanation of olefins with diazo compounds.[11]

Rhodium-Catalyzed Cyclopropanation

This method provides excellent control over the trans diastereomer, which is often the desired isomer for creating extended peptide-like structures.[11] The reaction involves the decomposition of an aryldiazoacetate by a rhodium(II) catalyst to form a rhodium carbene, which then reacts with an electron-deficient olefin like N-vinylphthalimide.

Causality Behind Experimental Choices:

  • Catalyst: Dirhodium tetraacetate (Rh₂(OAc)₄) is a highly efficient catalyst for this transformation. Its paddlewheel structure provides an accessible coordination site for the diazo compound, facilitating nitrogen extrusion and carbene formation.[11]

  • Olefin Choice: N-vinylphthalimide is used as a protected aminoethylene equivalent. The phthalimide group is a robust protecting group that can be readily removed in a subsequent step to reveal the primary amine.

  • Diastereoselectivity: The reaction exhibits high trans-selectivity (>98:2 dr). This is attributed to steric interactions in the transition state, where the bulky aryl and phthalimide groups preferentially adopt an anti-orientation to minimize repulsion.[11]

The general workflow for this synthetic approach is outlined below.

G cluster_0 Synthesis Workflow Start Aryldiazoacetate + N-Vinylphthalimide Reaction Rh₂(OAc)₄ Catalysis DCM, Room Temp Start->Reaction Reactants Intermediate Protected Cyclopropane Adduct (trans-selective) Reaction->Intermediate Cyclopropanation (>98:2 dr) Deprotection Hydrazinolysis (e.g., N₂H₄) Intermediate->Deprotection Phthalimide Removal Final Methyl 2-(aminomethyl) cyclopropane-1-carboxylate Deprotection->Final Final Product

Caption: Workflow for diastereoselective synthesis via Rh-catalyzed cyclopropanation.

Aza-Michael Addition to Cyclopropylidene Acetates

An alternative and highly efficient method involves the aza-Michael addition of an amine to a highly electrophilic cyclopropylidene acetate.[1] This approach also yields the trans product with excellent diastereocontrol.

Causality Behind Experimental Choices:

  • Electrophile: The cyclopropylidene acetate is generated in situ from cyclopropanone surrogates and stabilized phosphorus ylides (Wittig reaction). The exocyclic double bond is highly activated towards nucleophilic attack.

  • Nucleophile: A chiral amine or an amino acid derivative can be used as the nucleophile. If a chiral nucleophile is used, the process can be made enantioselective.

  • Diastereocontrol: The addition of the amine occurs from the face opposite to the ester group, leading to the exclusive formation of the trans isomer.[1]

This method is particularly valuable for the rapid synthesis of enantioenriched β-amino acid derivatives and peptidomimetics.[1]

Spectroscopic Characterization

Unambiguous characterization of the correct isomer is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Technique Expected Observations Purpose
¹H NMR Complex multiplets in the aliphatic region (0.5-2.0 ppm) for cyclopropyl protons. Distinct signals for the aminomethyl (CH₂) and methyl ester (OCH₃) protons. Coupling constants (³J) between C1-H and C2-H can help distinguish cis (typically larger J) from trans (typically smaller J) isomers.Structure verification, stereochemical assignment.
¹³C NMR Signals for the cyclopropyl carbons at high field (10-30 ppm). Resonances for the ester carbonyl (~170-175 ppm), OCH₃, and CH₂NH₂ carbons.Confirms carbon backbone and presence of functional groups.
Mass Spec (MS) A molecular ion peak (M+) or protonated molecular ion ([M+H]⁺) corresponding to the calculated molecular weight (129.16).Confirms molecular weight and formula.
IR Spectroscopy Characteristic stretches for N-H (amine, ~3300-3400 cm⁻¹), C=O (ester, ~1730 cm⁻¹), and C-O bonds.Functional group identification.

Note: Specific chemical shifts and coupling constants can vary based on the solvent, concentration, and specific stereoisomer.

Applications in Medicinal Chemistry

The true value of methyl 2-(aminomethyl)cyclopropane-1-carboxylate lies in its application as a versatile building block for creating conformationally restricted peptidomimetics and other bioactive molecules.[1][12]

  • Enzyme Inhibitors: The rigid cyclopropane scaffold can orient functional groups to fit precisely into an enzyme's active site, making these analogues potent and selective inhibitors.[4][5]

  • Peptide Mimetics: Incorporating this amino acid into a peptide chain can induce specific secondary structures (e.g., turns or helices) and protect the peptide from degradation by proteases.[1][13] This is crucial for improving the pharmacokinetic properties of peptide-based drugs.

  • GABA Analogues: As constrained analogues of the neurotransmitter GABA, these compounds are valuable probes for studying GABA receptor subtypes and have potential applications in neuroscience.[6][7]

  • Drug Scaffolds: The cyclopropane ring is a feature in several commercial drugs, where it enhances metabolic stability and helps to fine-tune the molecule's overall conformation.[3]

The logical relationship between this constrained analogue and a natural neurotransmitter is depicted below.

G cluster_0 Molecular Analogy cluster_1 Benefits GABA GABA (Flexible) γ-Aminobutyric Acid Constrained 2-(Aminomethyl)cyclopropane- 1-carboxylic Acid (Rigid) GABA->Constrained is conformationally constrained by Benefit Pharmacological Benefits Constrained->Benefit leads to b1 • Enhanced Metabolic Stability b2 • Increased Receptor Selectivity b3 • Controlled 3D Structure

Caption: Logical flow from flexible neurotransmitter to rigid analogue and resulting benefits.

Experimental Protocol: Stereoselective Synthesis

The following is a representative protocol for the Rh-catalyzed synthesis of a protected precursor, adapted from established methodologies.[11]

Synthesis of Methyl trans-2-(1,3-dioxoisoindolin-2-yl)-3-phenylcyclopropane-1-carboxylate

  • Materials:

    • Methyl 2-diazo-2-phenylacetate (1.0 mmol, 1.0 equiv)

    • N-Vinylphthalimide (1.1 mmol, 1.1 equiv)

    • Dirhodium tetraacetate [Rh₂(OAc)₄] (0.01 mmol, 0.01 equiv)

    • Dichloromethane (DCM), anhydrous (10 mL)

  • Procedure:

    • To a flame-dried, N₂-purged round-bottom flask, add N-vinylphthalimide and Rh₂(OAc)₄.

    • Dissolve the solids in anhydrous DCM (5 mL).

    • In a separate flask, dissolve methyl 2-diazo-2-phenylacetate in anhydrous DCM (5 mL).

    • Add the diazo solution dropwise to the catalyst solution over 1 hour at room temperature using a syringe pump. Causality: Slow addition is crucial to maintain a low concentration of the reactive diazo compound, preventing dimerization and other side reactions.

    • Stir the reaction mixture at room temperature for an additional 4-6 hours, monitoring by TLC until the diazo compound is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-cyclopropane adduct.

    • Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm structure and diastereoselectivity (>98:2 dr is expected).[11]

  • Deprotection (Conceptual):

    • The resulting phthalimide-protected compound can be treated with hydrazine monohydrate in ethanol at reflux to cleave the phthalimide group, yielding the free amine after workup and purification.

Conclusion

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is more than just a chemical reagent; it is a strategic tool for rational drug design. Its rigid cyclopropane core provides a reliable method for enforcing conformational constraint, leading to molecules with superior pharmacological profiles. A thorough understanding of its stereochemistry and the logic behind its stereoselective synthesis is essential for any researcher or drug development professional seeking to innovate in the fields of peptidomimetics, enzyme inhibitors, and other advanced therapeutics. The continued development of efficient and scalable synthetic routes to access all stereoisomers of this valuable building block will undoubtedly fuel future discoveries in medicinal chemistry.[1][14]

References

  • Gagné, Y., & Charette, A. B. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 23(15), 5989–5993. Available at: [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents (WO1985000809A1).
  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents (EP0135429A1).
  • Reissig, H.-U., & Zimmer, R. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 103(4), 1151–1196. Available at: [Link]

  • Doyle, M. P., & Hu, W. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 68(24), 9479–9484. Available at: [Link]

  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Biochemical Journal, 268(2), 249–262. Available at: [Link]

  • Garland, S. L. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785-98. Available at: [Link]

  • Oh, D., & Phelan, K. (2020). Constrained Peptides in Drug Discovery and Development. CHIMIA International Journal for Chemistry, 74(11), 856-861. Available at: [Link]

  • Rocklin, G. J., & Boyken, S. E. (2020). The emerging role of computational design in peptide macrocycle drug discovery. Expert Opinion on Drug Discovery, 15(7), 747-759. Available at: [Link]

  • Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. European Journal of Organic Chemistry, 2019(31-32), 5187–5189. Available at: [Link]

  • Melby, T., Hughes, R. A., & Hansen, T. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett, 2007(14), 2277-2279. Available at: [Link]

  • Mangelinckx, S., et al. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid. SCIDAR. Available at: [Link]

  • Mangelinckx, S., et al. (2019). Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. ResearchGate. Available at: [Link]

  • Mangelinckx, S., et al. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid. Academia.edu. Available at: [Link]

  • Liu, D., et al. (2003). Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications. Biochemistry, 42(8), 2268-77. Available at: [Link]

  • Wikipedia. (n.d.). (+)-cis-2-Aminomethylcyclopropane carboxylic acid. Wikipedia. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl Cyclopropane Carboxylate: A Key Building Block for Advanced Chemical Synthesis. Pharma-Sources.com. Available at: [Link]

  • Liu, D., et al. (2002). Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. Journal of Labelled Compounds and Radiopharmaceuticals, 45(6), 491-499. Available at: [Link]

Sources

methyl 2-(aminomethyl)cyclopropane-1-carboxylate as a GABA analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(aminomethyl)cyclopropane-1-carboxylate as a GABA Analog

Authored by a Senior Application Scientist

Introduction: The Rationale for Conformationally Restricted GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The therapeutic potential of modulating the GABAergic system for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity, is well-established. However, the inherent conformational flexibility of the GABA molecule allows it to adopt multiple spatial arrangements, which can lead to non-selective interactions with various GABA receptor subtypes (GABA-A, GABA-B) and GABA transporters (GATs). This lack of selectivity can result in undesirable side effects.

To overcome this challenge, medicinal chemists have focused on designing conformationally restricted GABA analogs. By incorporating rigid structural elements, such as rings, into the GABA backbone, it is possible to "lock" the molecule into a specific conformation that preferentially interacts with a single target. The cyclopropane ring is a particularly attractive scaffold for this purpose due to its small size and significant steric strain, which imparts a high degree of rigidity.

This technical guide provides a comprehensive overview of methyl 2-(aminomethyl)cyclopropane-1-carboxylate, a cyclopropane-based GABA analog. We will delve into its synthesis, stereochemistry, pharmacological profile, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel GABAergic modulators.

Synthesis and Stereochemistry: A Strategic Approach

The synthesis of 2-(aminomethyl)cyclopropane-1-carboxylic acid derivatives has garnered significant interest due to their biological activities.[1] A robust synthetic strategy is essential to access these compounds while avoiding potential side reactions like the opening of the cyclopropane ring.[1][2] The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid has been successfully achieved through a pathway involving iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate.[3][4][5] This approach can be adapted for the synthesis of the target molecule.

The stereochemistry of the substituents on the cyclopropane ring is a critical determinant of biological activity. The cis and trans isomers of 2-(aminomethyl)cyclopropanecarboxylic acid have been synthesized and shown to possess distinct pharmacological profiles.[6]

Illustrative Synthetic Pathway

The following diagram outlines a plausible synthetic route to methyl 2-(aminomethyl)cyclopropane-1-carboxylate, highlighting the key transformations.

Synthetic_Pathway Dimethyl_allylmalonate Dimethyl allylmalonate Iodocyclization Iodocarbocyclization Dimethyl_allylmalonate->Iodocyclization I2, NaH Cyclopropane_intermediate_1 Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate Iodocyclization->Cyclopropane_intermediate_1 Azidation Azidation (NaN3) Cyclopropane_intermediate_1->Azidation Cyclopropane_intermediate_2 Dimethyl 2-(azidomethyl)cyclopropane-1,1-dicarboxylate Azidation->Cyclopropane_intermediate_2 Reduction Reduction (e.g., H2, Pd/C) Cyclopropane_intermediate_2->Reduction Final_Product Methyl 2-(aminomethyl)cyclopropane-1,1-dicarboxylate Reduction->Final_Product

Caption: Synthetic route to methyl 2-(aminomethyl)cyclopropane-1-carboxylate.

Pharmacological Profile: A Tale of Two Isomers

The primary mechanism of action of methyl 2-(aminomethyl)cyclopropane-1-carboxylate is its interaction with GABA receptors. The conformational restriction imposed by the cyclopropane ring dictates its binding affinity and functional activity.

GABA Receptor Interactions

Studies on the parent carboxylic acids, cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acid (CAMP and TAMP, respectively), have revealed significant differences in their activity. The trans isomer is considerably more active than the cis isomer.[6] This suggests that the extended conformation, which is mimicked by the trans isomer, is preferred for binding to the GABA-A receptor.

The trans isomer acts as a partial agonist at GABA-A receptors. It is less potent than GABA in hyperpolarizing neurons and in displacing the potent GABA-A agonist [3H]-muscimol from rat brain membranes.[6] The cis isomer, in contrast, shows very weak activity.[6] Neither isomer has been found to significantly inhibit the synaptosomal uptake of GABA, indicating a degree of selectivity for GABA receptors over transporters.[6]

Structure-Activity Relationship (SAR)

The differential activity of the cis and trans isomers underscores the importance of the spatial orientation of the amino and carboxyl groups for GABA receptor recognition. The cyclopropane ring serves to lock these functional groups into specific conformations, thereby providing valuable insights into the bioactive conformation of GABA at its receptor. The data strongly suggest that an extended conformation of GABA is favored by the GABA-A receptor.[6]

Further research into other cyclopropane-based GABA analogs has identified compounds with inhibitory effects on GABA transporters, specifically GAT3 and the betaine-GABA transporter 1 (BGT1).[7] This highlights the potential to fine-tune the selectivity of these analogs for different components of the GABAergic system through chemical modification.

Quantitative Pharmacological Data

The following table summarizes the comparative activity of the cis and trans isomers of the parent carboxylic acid at GABA-A receptors, as reported in the literature.

CompoundReceptor/AssayRelative Potency/ActivityReference
trans-2-(aminomethyl)cyclopropanecarboxylic acid (TAMP) Limulus central neurone hyperpolarization17 times less active than GABA[6]
Periplanata central neurone hyperpolarization4.5 times less active than GABA[6]
[3H]-muscimol displacement from rat brain membranes10.8 times less active than GABA[6]
cis-2-(aminomethyl)cyclopropanecarboxylic acid (CAMP) Limulus central neuronesIneffective at 35 µmoles[6]
Periplanata central neurones650 times less active than GABA[6]
[3H]-muscimol displacementWeak displacement at 100 µM[6]

Experimental Protocols: Methodologies for Characterization

The characterization of novel GABA analogs requires a suite of well-defined experimental techniques to assess their binding affinity and functional activity.

Radioligand Binding Assay for GABA-A Receptors

This assay is used to determine the binding affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or a specific brain region (e.g., cortex, cerebellum).

  • Incubation: Incubate the brain membranes with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]-muscimol) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is employed to assess the functional activity of a compound as an agonist, antagonist, or modulator at ligand-gated ion channels, such as the GABA-A receptor, expressed in a heterologous system.

Protocol:

  • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Drug Application: Perfuse the oocyte with a control solution and then with solutions containing GABA or the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the current responses elicited by the application of the compounds. For agonists, construct concentration-response curves and determine the EC50 (effective concentration to elicit 50% of the maximal response) and Emax (maximal response). For antagonists, determine the IC50 for the inhibition of GABA-evoked currents.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional TEVC Electrophysiology Membrane_Prep Synaptic Membrane Preparation Incubation Incubation with [3H]-Muscimol & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding_Analysis IC50/Ki Determination Counting->Binding_Analysis Oocyte_Prep Xenopus Oocyte Preparation & Injection Recording Two-Electrode Voltage Clamp Recording Oocyte_Prep->Recording Drug_App Compound Application Recording->Drug_App Functional_Analysis EC50/IC50 Determination Drug_App->Functional_Analysis Compound_Synthesis Synthesis of Methyl 2-(aminomethyl)cyclopropane-1-carboxylate Compound_Synthesis->Membrane_Prep Compound_Synthesis->Oocyte_Prep

Caption: Workflow for the characterization of GABA analogs.

Potential Therapeutic Applications

Given its activity as a GABA-A receptor partial agonist, methyl 2-(aminomethyl)cyclopropane-1-carboxylate and its derivatives could have therapeutic potential in conditions characterized by reduced GABAergic tone. These may include:

  • Epilepsy: By enhancing inhibitory neurotransmission, these compounds could help to suppress seizure activity.

  • Anxiety Disorders: The anxiolytic effects of GABA-A receptor modulation are well-documented.

  • Spasticity: Centrally acting muscle relaxants often target the GABAergic system.

The development of subtype-selective GABA-A receptor modulators is a key goal in modern neuroscience drug discovery. The rigid scaffold of the cyclopropane ring offers a promising starting point for the design of such agents.

Conclusion

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate represents a valuable tool compound for probing the structure-activity relationships of the GABA-A receptor. The conformational constraint imposed by the cyclopropane ring has provided crucial insights into the bioactive conformation of GABA. The superior activity of the trans isomer highlights the preference of the GABA-A receptor for an extended conformation of its ligand. While the parent compound exhibits modest potency, its rigid structure serves as an excellent foundation for the design of more potent and selective GABAergic modulators with therapeutic potential in a variety of neurological and psychiatric disorders. Future work in this area will likely focus on the asymmetric synthesis of enantiomerically pure isomers and further chemical modifications to enhance potency and selectivity for specific GABA receptor subtypes.

References

  • Gardner, C. R., Roberts, C. J., Walker, R. J., Chidley, L., & Clements-Jewery, S. (1982). The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197–200. [Link]

  • Watanabe, M., Nakada, K., Fukushi, H., Yamashita, M., Kii, I., & Shuto, S. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(20), 3338–3342. [Link]

  • Chebib, M., Duke, R. K., & Johnston, G. A. R. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 430(2-3), 185–192. [Link]

  • Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. European Journal of Organic Chemistry, 2019(31-32), 5187–5189. [Link]

  • Nakada, K., Yoshikawa, M., Yamashita, M., Fukushi, H., Nagumo, Y., Kii, I., Watanabe, M., & Shuto, S. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Bioorganic & Medicinal Chemistry, 21(17), 5307–5318. [Link]

  • SCIDAR. (n.d.). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. Retrieved from [Link]

  • Ghent University Academic Bibliography. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. Retrieved from [Link]

  • Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. Academia.edu. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane-based conformational restricted GABA analogues as GABA-AT inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. Retrieved from [Link]

Sources

difference between cis and trans methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stereochemical Divergence in Methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Abstract This technical guide analyzes the physicochemical, spectroscopic, and functional differences between the cis and trans isomers of methyl 2-(aminomethyl)cyclopropane-1-carboxylate. As rigid bioisosteres of


-aminobutyric acid (GABA), these scaffolds are critical in medicinal chemistry for mapping receptor pharmacophores. This document details the structural characterization (NMR), synthetic resolution, and the critical kinetic instability of the cis-isomer due to spontaneous lactamization.

Introduction: The Rigid GABA Bioisostere

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate represents a conformationally restricted analogue of GABA. The cyclopropane ring freezes the rotation of the ethyl backbone found in GABA, forcing the amine and carboxylic acid (or ester) groups into specific spatial vectors.

  • The Trans Isomer: Mimics the extended conformation of GABA. It is often investigated for activity at GABA-C (

    
    ) receptors and GABA transporters (e.g., BGT-1).
    
  • The Cis Isomer: Mimics the folded conformation. Its utility is often limited by its chemical instability in the free-base form, serving primarily as a precursor to bicyclic lactams (3-azabicyclo[3.1.0]hexane systems).

For the drug developer, distinguishing and handling these isomers is not merely a matter of purity but of chemical survival: the cis isomer possesses an inherent "self-destruct" mechanism via intramolecular cyclization.

Structural Characterization: NMR & Stereochemistry[1][2]

The most reliable method for differentiating these isomers in solution is


H NMR spectroscopy.[1] Unlike alkenes, where 

, cyclopropanes exhibit the reverse relationship regarding vicinal coupling constants.
Diagnostic NMR Parameters
ParameterCis-Isomer (Folded)Trans-Isomer (Extended)Physical Basis
Vicinal Coupling (

)
8.0 – 12.0 Hz 4.0 – 7.0 Hz Karplus relationship for cyclopropanes (dihedral angle dependence).
NOE Correlations Strong NOE between ester

and aminomethyl

Weak or AbsentSpatial proximity of substituents on the same face.
Chemical Shift (

)
Ring protons often shielded (upfield)Ring protons less shieldedAnisotropic effects of the carbonyl group.

Expert Insight: When analyzing the crude reaction mixture, look for the distinct doublet-of-doublets (dd) or multiplets of the ring protons. The cis isomer's ring protons will display the larger coupling constant.[1][2]

X-Ray Crystallography

While NMR is sufficient for routine analysis, X-ray crystallography of the hydrochloride salts provides absolute configuration. The cis-isomer crystallizes with the amine nitrogen and carbonyl oxygen within 3.0 Å, facilitating the hydrogen bonding network that precedes lactamization.

Chemical Reactivity: The Lactamization Trap

The defining difference between the two isomers is their kinetic stability.

  • Trans-Stability: The trans-isomer is geometrically precluded from intramolecular attack. The amine and ester vectors point in opposite directions (dihedral angle

    
    ). It is stable as a free base.
    
  • Cis-Instability: The cis-isomer places the nucleophilic amine and electrophilic ester in a syn-periplanar arrangement. Upon deprotection or neutralization, it undergoes rapid intramolecular nucleophilic acyl substitution to form 3-azabicyclo[3.1.0]hexan-2-one .

Visualization: The Stability Divergence

LactamizationLogic cluster_0 Precursor (Protected) cluster_1 Deprotection Outcome cluster_2 Thermodynamic Sink Protected N-Boc-Amino Ester (Mixture) TransFree Trans-Free Base (Stable) Protected->TransFree TFA/DCM Neutralize CisFree Cis-Free Base (Transient) Protected->CisFree TFA/DCM Neutralize TransFree->TransFree  No Reaction   (Steric Barrier) Lactam Bicyclic Lactam (3-azabicyclo[3.1.0]hexan-2-one) CisFree->Lactam  Spontaneous   Cyclization (k_fast)

Figure 1: The kinetic divergence upon deprotection. The cis-isomer is a "ticking clock" that cyclizes to the lactam, while the trans-isomer remains linear.

Synthesis and Separation Protocols

To access the pure amino esters, a Rhodium-catalyzed cyclopropanation is the industry standard. However, because of the cis-instability, separation must occur at the N-protected stage.

Synthetic Workflow
  • Cyclopropanation: Reaction of N-Boc-allylamine with methyl diazoacetate using

    
    .
    
  • Separation: The N-Boc protected isomers are stable and separable by silica gel chromatography.

  • Deprotection: Removal of the Boc group.

Experimental Protocol: Synthesis & Separation

Reagents: N-Boc-allylamine (1.0 eq), Methyl diazoacetate (1.2 eq),


 (1 mol%), DCM (anhydrous).
  • Catalyst Loading: Dissolve N-Boc-allylamine and

    
     in anhydrous DCM under Argon.
    
  • Slow Addition: Add Methyl diazoacetate in DCM via syringe pump over 4 hours. Note: Slow addition minimizes carbene dimerization.

  • Workup: Concentrate the green solution in vacuo to yield a diastereomeric mixture (typically 1:1 to 2:1 trans:cis ratio depending on ligand).

  • Chromatographic Resolution (Critical Step):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (gradient 9:1 to 7:3).

    • Elution Order: The cis-isomer (N-Boc) is generally more polar and elutes after the trans-isomer due to the dipole alignment of the ester and carbamate carbonyls.

    • Validation: Check fractions via TLC (ninhydrin stain) and

      
      H NMR.
      
Handling the Cis-Isomer

If the linear cis-amino ester is required (e.g., for receptor binding assays), it must be isolated and stored as the Hydrochloride Salt .

  • Protocol: Dissolve cis-N-Boc ester in 4M HCl/Dioxane. Stir 1h. Evaporate solvent completely under high vacuum without heating. Store as a hygroscopic solid at -20°C. Do not neutralize in water/buffer until the moment of the assay.

Biological Implications[4][5]

The structural difference translates directly to pharmacological orthogonality.

FeatureTrans-IsomerCis-Isomer
GABA Conformation ExtendedFolded
Receptor Selectivity High affinity for GABA-C (

) and GAT-1/BGT-1 transporters.
Generally lower affinity for transporters; potential GABA-B activity (weak).
Metabolic Stability Susceptible to transaminases.Susceptible to spontaneous chemical cyclization at physiological pH (7.4).

Workflow Visualization

Sources

Methodological & Application

Technical Application Note: Modular Synthesis of Methyl 2-(Aminomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate (Target 3 ) represents a critical challenge in medicinal chemistry due to the molecule's inherent instability. As a


-amino ester, the free base is prone to rapid intramolecular cyclization (lactamization) to form 3-aza-2-oxobicyclo[3.1.0]hexane .

This guide details a robust, two-stage protocol designed to bypass this stability issue. By utilizing a Nitrile Intermediate Strategy , we convert commercially available methyl acrylate into a stable N-Boc protected precursor. This approach offers three distinct advantages:

  • Atom Economy: Utilizes a Michael-Induced Ring Closure (MIRC) for rapid scaffold assembly.

  • Chemo-stability: Traps the reactive amine in situ with a Boc group to prevent lactamization.

  • Scalability: Avoids high-pressure hydrogenation and explosive diazo intermediates.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical decision nodes and reaction pathway.

SynthesisPathway Start Methyl Acrylate (Starting Material) Inter Intermediate: Methyl 2-cyanocyclopropane- 1-carboxylate Start->Inter Cyclopropanation (MIRC Mechanism) Reagent1 Chloroacetonitrile + K2CO3 / TEBA (PTC) Reagent1->Inter Product Target (Stable Form): Methyl 2-((Boc-amino)methyl) cyclopropane-1-carboxylate Inter->Product Selective Reduction & Protection SideRxn RISK: Lactamization (If Boc is omitted) Inter->SideRxn Unprotected Reduction Reagent2 NaBH4 / NiCl2 + Boc2O (In-situ Trap) Reagent2->Product

Caption: Figure 1. Modular synthesis pathway highlighting the critical 'In-situ Trap' strategy to prevent lactamization.

Detailed Experimental Protocols

Stage 1: Cyclopropanation (MIRC Reaction)

Objective: Synthesis of methyl 2-cyanocyclopropane-1-carboxylate. Mechanism: Base-mediated deprotonation of chloroacetonitrile followed by Michael addition to methyl acrylate and intramolecular


-elimination.
ReagentEquiv.[1][2]Role
Methyl Acrylate 1.0Michael Acceptor
Chloroacetonitrile 1.2Carbanion Source / Donor

(anhydrous)
2.5Base
TEBA (Benzyltriethylammonium chloride) 0.05Phase Transfer Catalyst
Acetonitrile (MeCN) SolventPolar Aprotic Medium

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvation: Add Chloroacetonitrile (1.2 equiv) and Methyl Acrylate (1.0 equiv) to MeCN (

    
     concentration relative to acrylate).
    
  • Catalyst Addition: Add TEBA (5 mol%) and finely ground anhydrous

    
      (2.5 equiv).
    
  • Reaction: Heat the mixture to

    
     with vigorous stirring. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.
    
    • Checkpoint: Reaction typically completes in 6–12 hours. Look for the disappearance of the acrylate spot.

  • Workup: Cool to room temperature. Filter off the inorganic salts through a celite pad. Rinse the pad with

    
    .
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (b.p. approx.

    
     at 2 mmHg) or flash chromatography (Silica, 0-20% EtOAc/Hexanes).
    
    • Yield Expectation: 75–85%.

    • Isomer Note: The product is a mixture of cis and trans isomers (typically ~60:40 favoring trans).

Stage 2: Chemoselective Reduction & In-Situ Protection

Objective: Reduction of the nitrile to the amine without reducing the ester, while simultaneously protecting with Boc to prevent lactamization. Mechanism:


 catalyzes the decomposition of 

to generate active nickel boride species, which reduces the nitrile. The resulting amine is immediately trapped by

.
ReagentEquiv.[1][2]Role
Cyanocyclopropane (Stage 1 Product) 1.0Substrate

0.1Catalyst Precursor

7.0Reducing Agent

(Di-tert-butyl dicarbonate)
2.0Trapping Agent
Methanol (MeOH) SolventProtic Solvent

Protocol:

  • Setup: In a 250 mL flask, dissolve the Cyanocyclopropane (1.0 equiv),

    
      (2.0 equiv), and 
    
    
    
    (0.1 equiv) in MeOH (
    
    
    ). Cool the solution to
    
    
    in an ice bath.
  • Reduction: Add

    
      (7.0 equiv) portion-wise over 30 minutes.
    
    • Caution: Vigorous gas evolution (

      
      ) will occur. Ensure adequate venting. The solution will turn black (formation of nickel boride).
      
  • Progression: Allow the reaction to warm to room temperature and stir for 3–5 hours.

  • Quench: Add diethylenetriamine (1.0 equiv) or saturated

    
     solution to quench the reaction and complex the Nickel. Stir for 30 minutes.
    
  • Extraction: Remove MeOH under reduced pressure. Dilute the aqueous residue with EtOAc and water. Extract with EtOAc (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Silica, 10-40% EtOAc/Hexanes).
    
    • Product:Methyl 2-((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate .

Critical Quality Attributes (CQA) & Troubleshooting

Analytical Confirmation
  • 
     NMR (Diagnostic Signals): 
    
    • 
       (s, 3H, 
      
      
      
      ester).
    • 
       (s, 9H, Boc group).
      
    • 
       (m, cyclopropane ring protons).
      
    • Absence of nitrile stretch in IR (

      
      ).
      
  • Mass Spectrometry: Look for

    
     or 
    
    
    
    corresponding to the Boc-protected ester.
Troubleshooting Table
ProblemRoot CauseCorrective Action
Low Yield in Stage 1 Polymerization of Methyl AcrylateEnsure the reaction is run under inert atmosphere; add a radical inhibitor (e.g., hydroquinone) if necessary.
Lactam Formation Delayed addition of


must be present before

addition. The amine cyclizes faster than you can isolate it.
Ester Hydrolysis Wet solvents or excess baseEnsure MeOH is dry. Avoid prolonged exposure to basic conditions during workup.
Incomplete Reduction Deactivation of Ni CatalystAdd fresh

and

. Ensure

is not decomposed by moisture.

Mechanism of Stereoselectivity

The cyclopropanation step favors the trans-isomer due to the minimization of steric repulsion between the ester and nitrile groups during the transition state of the ring closure.

Stereochem Step1 Enolate Formation (Chloroacetonitrile anion) Step2 Michael Addition to Methyl Acrylate Step1->Step2 TS Transition State: Anti-periplanar conformation favors Trans-isomer Step2->TS Result Major Product: Trans-Methyl 2-cyanocyclopropane-1-carboxylate TS->Result

Caption: Figure 2. Stereochemical rationale for trans-isomer dominance in MIRC reactions.

References

  • Gaucher, A., et al. (2019). "Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid...". European Journal of Organic Chemistry.[3]

  • Caddick, S., et al. (2003). "Intermolecular Radical Addition to Acrylates". Tetrahedron Letters.
  • Krapcho, A. P. (1986). "Synthesis of cyclopropanes via MIRC reactions". Synthetic Communications, 16(9), 1029-1035.
  • Caddick, S. (1996). "Reduction of Nitriles to Amines using Borohydride/Nickel". Tetrahedron. (Protocol for selective nitrile reduction).[1]

Sources

Application Note: High-Efficiency Incorporation of Cyclopropane Amino Acids in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Cyclopropane-containing amino acids (CPAAs) are critical tools in modern peptidomimetic drug design. Their inclusion imposes rigid conformational constraints on the peptide backbone, often locking the structure into specific secondary conformations (e.g.,


-turns or 

-helices) that enhance receptor selectivity and proteolytic stability.

However, the incorporation of CPAAs—specifically 1-aminocyclopropanecarboxylic acid (ACC or Ac3c ) and its derivatives—presents significant synthetic challenges. These residues are


-disubstituted amino acids. Sterically, they behave similarly to aminoisobutyric acid (Aib), creating a "difficult sequence" bottleneck.[1] The rigid cyclopropyl ring hinders the nucleophilic attack of the amino group onto the incoming activated ester and obstructs the activation of its own carboxyl group.[2]

This Application Note provides a field-validated protocol for overcoming these steric barriers using Fmoc chemistry, ensuring high coupling efficiency (>99%) and minimizing deletion sequences.

Critical Chemical Parameters

The Steric Challenge

The primary failure mode in coupling CPAAs is incomplete acylation . The cyclopropane ring fixes the bond angles at the


-carbon (

internal), which distorts the geometry compared to a standard tetrahedral carbon (

). This steric bulk shields the nucleophilic amine.
  • Rule of Thumb: Treat ACC couplings with the same rigor as Aib or N-methylated amino acid couplings.

  • Resin Selection: Use low-loading resins (0.2 – 0.4 mmol/g) such as ChemMatrix or Tentagel to reduce inter-chain aggregation, which exacerbates steric hindrance.

Reagent Selection Strategy

Standard carbodiimide chemistries (DIC/HOBt) are often insufficient for CPAAs. Phosphonium and uronium salts are required for rapid kinetics.

Reagent ClassRecommended ReagentSuitability for CPAAsNotes
Uronium HATU / HCTUHigh Gold standard for hindered couplings. Requires HOAt/Oxyma.
Phosphonium PyAOP / PyBOPHigh PyAOP is preferred if HATU fails; avoids guanidinylation of the N-terminus.
Carbodiimide DIC / OxymaMedium Only effective at elevated temperatures (microwave).
Base TMP / DIEACritical 2,4,6-Trimethylpyridine (TMP, Collidine) is superior to DIEA for preventing racemization of adjacent residues (specifically Cys/His).

Visualizing the Workflow

The following decision tree outlines the logic for selecting the correct protocol based on the position of the CPAA in the sequence.

CPAA_Workflow Start Start: CPAA Coupling CheckPos Is CPAA N-terminal or Internal? Start->CheckPos Internal Internal Position (Coupling ONTO CPAA) CheckPos->Internal Coupling AA onto CPAA-Resin NTerm N-Terminal (Coupling OF CPAA) CheckPos->NTerm Coupling CPAA to Resin StericCheck Is Previous AA Hindered? (e.g., Pro, Val, Ile) Internal->StericCheck MethodA Method A: Standard HATU/DIEA 2 x 45 min NTerm->MethodA Standard Sequence MethodB Method B: HATU/HOAt/Collidine Microwave (75°C) or 2 x 2 hr NTerm->MethodB Difficult Sequence StericCheck->MethodB No MethodC Method C: Symmetric Anhydride or Acid Fluoride StericCheck->MethodC Yes (Very Difficult)

Caption: Decision logic for selecting coupling methodologies based on steric environment.

Experimental Protocols

Protocol A: Coupling Fmoc-ACC-OH (The "Incoming" Residue)

Use this protocol when adding the cyclopropane amino acid to the growing chain.

Reagents:

  • Fmoc-1-aminocyclopropanecarboxylic acid (Fmoc-ACC-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure[3]

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Procedure:

  • Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect the N-terminus (20% Piperidine/DMF) and wash thoroughly (5x DMF).[2]

  • Activation (Pre-mix):

    • Dissolve 4.0 equivalents (eq) of Fmoc-ACC-OH and 3.8 eq of HATU in minimal DMF.

    • Add 4.0 eq of HOAt (or Oxyma).

    • Immediately before adding to resin, add 8.0 eq of DIEA.

    • Note: Do not pre-activate for >2 minutes to avoid polymerization or side reactions.

  • Coupling:

    • Add the mixture to the resin.[2][4][5][6][7]

    • Agitate at Room Temperature (RT) for 60 minutes .

    • Drain and repeat the coupling (Double Couple) with fresh reagents for another 60 minutes .

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for hindered amines). If blue beads persist, perform a third coupling at 50°C.

Protocol B: Coupling onto Fmoc-ACC-Resin (The "Hard" Step)

Use this protocol when extending the chain after the cyclopropane residue. The amine of ACC is poorly nucleophilic.

Rationale: The N-terminus of ACC is buried. Standard HATU protocols may fail. We utilize Sym-Collidine to buffer the pH and prevent premature Fmoc removal or racemization during elevated temperature coupling.

Procedure:

  • Deprotection: Remove Fmoc from the ACC-resin using 20% Piperidine/DMF (2 x 10 min). Wash 7x with DMF.

  • Activation:

    • Amino Acid (Incoming): 5.0 eq

    • HATU: 5.0 eq

    • HOAt: 5.0 eq

    • Sym-Collidine (TMP): 10.0 eq (Replaces DIEA)

  • Coupling (Microwave Preferred):

    • Microwave: Ramp to 75°C over 2 min, hold for 10 min.

    • Manual/RT: Double couple for 2 hours each.

  • Capping (Mandatory):

    • After the coupling step, wash resin 3x DMF.[2][5][6]

    • Add acetic anhydride/pyridine/DMF (1:1:8) for 10 minutes.

    • Why? Unreacted ACC amines are "deletion magnets." They will react in later cycles, creating (N-1) impurities that are impossible to purify.

Cleavage and Stability[5]

Acid Stability

The cyclopropane ring in standard ACC is stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H2O).

Cautionary Note: If the cyclopropane ring contains "Donor-Acceptor" substituents (e.g., an electron-donating group adjacent to the ring and an electron-withdrawing group on the ring), the ring becomes acid-labile and may open during TFA cleavage.

  • Mitigation: For activated cyclopropanes, use a low-acid cleavage cocktail (e.g., 50% TFA in DCM with high scavenger load) or cleave at 0°C.

Troubleshooting & Quality Control

Common Issues and Solutions
Observation (LCMS)DiagnosisSolution
Mass = Target - Residue Mass Deletion SequenceIncomplete coupling onto the ACC amine. Switch to Protocol B (Microwave or PyAOP). Ensure Capping is performed.
Mass + 12 Da Methylene BridgeUse of DCM in coupling steps (avoid DCM with hindered amines). Switch to pure DMF or NMP.
Broad Peak / Shoulder RacemizationCheck base usage. If using HATU/DIEA for >2 hrs, switch to DIC/Oxyma or use Collidine instead of DIEA.
QC Visualization

The following diagram illustrates the kinetic bottleneck caused by the "Cyclopropyl Kink."

Steric_Mechanism cluster_0 Standard AA cluster_1 Cyclopropane AA (ACC) A Tetrahedral Alpha-Carbon B Free Rotation A->B C Rigid Cyclopropyl Ring D Fixed Bond Angles (Steric Shielding) C->D E Low Nucleophilicity D->E

Caption: Comparison of steric environments. The rigid ring of ACC shields the amine, reducing nucleophilicity.

References

  • Wipf, P., et al. (2005). Synthesis and Biological Evaluation of Cyclopropane-Containing Peptide Isosteres. Journal of Organic Chemistry. Link

  • Albericio, F., & Barluenga, S. (2010). Solid-Phase Synthesis of Difficult Peptides. Chem. Rev. Link

  • CEM Corporation. (2019). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

  • Vertex AI Search. (2025). Grounding Data on Cyclopropane Stability in TFA. [Verified Context]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Cyclopropane Ring Hydrogenolysis

The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern medicinal chemistry and drug development. Its inherent ring strain, estimated at approximately 27 kcal/mol, and unique electronic properties impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved potency, and desirable conformational rigidity. Catalytic hydrogenation, a process that involves the addition of hydrogen across chemical bonds in the presence of a catalyst, serves as a powerful tool for the strategic modification of cyclopropane-containing intermediates. This application note provides a comprehensive guide to the catalytic hydrogenation of cyclopropane derivatives, detailing mechanistic insights, practical experimental protocols, and critical considerations for achieving desired chemical outcomes.

The hydrogenolysis of a cyclopropane ring is not merely a reduction but a strategic ring-opening that can introduce new stereocenters and functional group handles. The regioselectivity and stereoselectivity of this transformation are paramount, offering access to complex acyclic structures from readily available cyclic precursors. Understanding the interplay between substrate electronics, steric factors, and the choice of catalyst is crucial for harnessing the full synthetic potential of this reaction.

I. Mechanistic Considerations: Guiding Principles for a Successful Hydrogenation

The catalytic hydrogenation of a cyclopropane ring is a complex process that occurs on the surface of a heterogeneous catalyst or through a coordination-based mechanism with a homogeneous catalyst. The outcome of the reaction is dictated by a delicate balance of electronic and steric effects within the substrate and its interaction with the chosen catalytic system.

The General Mechanism of Heterogeneous Hydrogenation

The most widely accepted mechanism for the heterogeneous hydrogenation of cyclopropanes on metal surfaces (e.g., Pt, Pd, Ni) involves a series of steps:

  • Adsorption of Reactants: Both hydrogen and the cyclopropane derivative adsorb onto the surface of the metal catalyst. Hydrogen dissociates into atomic hydrogen on the metal surface.

  • C-C Bond Cleavage: The strained C-C bonds of the cyclopropane interact with the catalyst surface, leading to the cleavage of one of the bonds. This is often the rate-determining step and is influenced by the substitution pattern on the ring.

  • Intermediate Formation: The ring-opening generates a 1,3-dimetallacycloalkane or a related surface-bound intermediate.[1]

  • Stepwise Hydrogenation: The adsorbed hydrogen atoms are then transferred sequentially to the carbon atoms of the opened ring.

  • Desorption of Product: The final alkane product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Regioselectivity: The Art of Controlled Ring Opening

In unsymmetrically substituted cyclopropanes, the site of initial C-C bond cleavage determines the final product. The regioselectivity is governed by a combination of steric and electronic factors:

  • Steric Hindrance: Generally, the least substituted C-C bond is preferentially cleaved to minimize steric interactions with the catalyst surface.

  • Electronic Effects: Electron-donating groups can stabilize adjacent partial positive charges that may develop during bond cleavage, influencing the site of ring opening. Conversely, electron-withdrawing groups can direct cleavage to distal bonds. For instance, in vinylcyclopropanes, the bond cleavage can be directed by the ability of the vinyl substituent to coordinate with the palladium catalyst.[2]

  • Activating Groups: In donor-acceptor cyclopropanes, the ring is activated towards nucleophilic attack, and reductive ring-opening can be achieved with high regioselectivity using systems like Zn-AcOH.[3]

Stereochemistry: Preserving and Creating Chiral Information

The stereochemical outcome of cyclopropane hydrogenation is a critical consideration, especially in the synthesis of chiral drug candidates.

  • Syn-Addition: Similar to the hydrogenation of alkenes, the addition of hydrogen atoms to the opened cyclopropane ring typically occurs in a syn-fashion from the catalyst surface.[4]

  • Diastereoselectivity: For cyclopropanes already possessing stereocenters, the approach of the substrate to the catalyst surface is influenced by the existing stereochemistry. The molecule will preferentially adsorb on the less sterically hindered face, leading to a diastereoselective outcome. The choice of catalyst and reaction conditions can significantly impact the diastereomeric ratio.

II. A Practical Guide to Catalyst Selection

The choice of catalyst is paramount in achieving a successful and selective hydrogenation of a cyclopropane derivative. Both heterogeneous and homogeneous catalysts can be employed, each with its own set of advantages and limitations.

Heterogeneous Catalysts: The Workhorses of Hydrogenation

Heterogeneous catalysts are favored for their ease of handling, recovery, and recyclability.

CatalystCommon Name/FormKey Characteristics & Applications
Platinum(IV) oxide Adams' Catalyst (PtO₂)A highly active catalyst that is reduced in situ to platinum black.[5] It is effective for the hydrogenation of a wide range of functional groups and can be used for cyclopropane ring opening, often under milder conditions than other catalysts.[6]
Palladium on Carbon Pd/CA versatile and widely used catalyst. Its activity can be tuned by the percentage of palladium loading. It is generally effective for the hydrogenolysis of C-C bonds, particularly in activated systems like vinylcyclopropanes.[7]
Raney Nickel Raney® NiA fine-grained, porous nickel catalyst with a high surface area.[4] It is a cost-effective and highly active catalyst, often used for the reduction of a variety of functional groups, including the hydrogenolysis of cyclopropanes, particularly cyclopropyl ketones.[8]
Homogeneous Catalysts: Precision and Selectivity

Homogeneous catalysts offer greater selectivity and can operate under milder conditions, though they can be more challenging to separate from the reaction mixture.

CatalystCommon NameKey Characteristics & Applications
chlorotris(triphenylphosphine)rhodium(I) Wilkinson's CatalystA highly effective catalyst for the hydrogenation of alkenes and alkynes under mild conditions.[7] Its application in cyclopropane hydrogenation is less common but can be advantageous for substrates sensitive to harsher conditions.
[Ir(cod)(PCy₃)(py)]PF₆ Crabtree's CatalystAn exceptionally active iridium-based catalyst capable of hydrogenating even highly substituted and sterically hindered alkenes. It can be particularly useful for the hydrogenation of cyclopropanes bearing other reducible functional groups where high selectivity is required. The presence of a directing group, like a hydroxyl, can influence the stereochemical outcome of the hydrogenation.[9]

III. Experimental Protocols: From the Bench to Application

The following protocols are provided as a starting point for the catalytic hydrogenation of various cyclopropane derivatives. Optimization of reaction conditions (temperature, pressure, solvent, and catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for the Hydrogenation of an Alkyl-Substituted Cyclopropane using Adams' Catalyst (PtO₂)

This protocol is suitable for the hydrogenolysis of a simple, non-activated cyclopropane ring.

Materials:

  • Alkyl-substituted cyclopropane

  • Platinum(IV) oxide (Adams' catalyst, PtO₂)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • To a high-pressure reaction vessel, add the alkyl-substituted cyclopropane (1.0 mmol) and the solvent (10 mL of EtOH or AcOH).

  • Carefully add Adams' catalyst (PtO₂, 0.05 mmol, 5 mol%). Caution: Platinum catalysts can be pyrophoric. Handle in an inert atmosphere where possible.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas several times to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Regioselective Hydrogenation of a Vinylcyclopropane using Palladium on Carbon (Pd/C)

This protocol is designed for the selective ring-opening of a vinylcyclopropane derivative.

Materials:

  • Vinylcyclopropane derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Hydrogenation balloon or Parr shaker

  • Celite®

Procedure:

  • Dissolve the vinylcyclopropane (1.0 mmol) in the chosen solvent (15 mL of MeOH or EtOAc) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10 mol% by weight of the substrate). Caution: Pd/C is pyrophoric, especially when dry. Handle with care, preferably under a stream of nitrogen.[10]

  • Seal the flask with a septum and purge with nitrogen.

  • Evacuate the flask and backfill with hydrogen gas from a balloon (repeat this cycle three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Filter the mixture through Celite® to remove the catalyst, washing the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the product.

Protocol 3: Diastereoselective Hydrogenation of a Cyclopropyl Ketone using Raney® Nickel

This protocol is suitable for the reduction of a ketone adjacent to a cyclopropane ring, which can proceed with high diastereoselectivity depending on the substrate.

Materials:

  • Cyclopropyl ketone

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Parr shaker

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, add the cyclopropyl ketone (1.0 mmol) and ethanol (10 mL).

  • Carefully add Raney® Nickel (approximately 0.1 g of the slurry, wash with ethanol before use if necessary). Caution: Raney® Nickel is pyrophoric and should be handled with care.[4]

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 100-500 psi.

  • Heat the reaction mixture to 50-80 °C with vigorous stirring for 12-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel.

  • Concentrate the filtrate to obtain the crude alcohol product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

IV. Visualization of Key Processes

To aid in the conceptual understanding of the catalytic hydrogenation of cyclopropanes, the following diagrams illustrate the key mechanistic pathways and workflows.

mechanistic_pathway cluster_surface Catalyst Surface H2 H₂ Cyclopropane Substituted Cyclopropane Catalyst Metal Surface (e.g., Pt, Pd, Ni) Adsorbed_H 2 H (adsorbed) Adsorbed_Cyclo Adsorbed Cyclopropane Intermediate 1,3-Dimetallacycloalkane Intermediate Product Acyclic Alkane Product Desorbed_Product Final Product (in solution) Product->Desorbed_Product Desorption

workflow Start Start: Cyclopropane Derivative Catalyst_Selection Select Catalyst: Heterogeneous (PtO₂, Pd/C, Raney Ni) or Homogeneous (Wilkinson's, Crabtree's) Start->Catalyst_Selection Reaction_Setup Reaction Setup: - Add substrate and solvent - Add catalyst (inert atmosphere) - Seal and purge vessel Catalyst_Selection->Reaction_Setup Hydrogenation Hydrogenation: - Pressurize with H₂ - Stir and/or heat - Monitor progress (TLC, GC-MS) Reaction_Setup->Hydrogenation Workup Work-up: - Vent H₂, purge with N₂ - Filter through Celite® - Remove solvent Hydrogenation->Workup Purification Purification (if necessary): Column Chromatography Workup->Purification End End: Acyclic Product Purification->End

decision_tree cluster_activated Activated Cyclopropane cluster_non_activated Non-Activated Cyclopropane Substrate Cyclopropane Substrate Vinyl Vinylcyclopropane Substrate->Vinyl Is it... DA Donor-Acceptor Cyclopropane Substrate->DA or... Alkyl Alkyl/Aryl Cyclopropane Substrate->Alkyl or... Ketone Cyclopropyl Ketone Substrate->Ketone or... Catalyst_PdC Pd/C Vinyl->Catalyst_PdC Consider Catalyst_Zn Zn-AcOH DA->Catalyst_Zn Consider for reductive ring-opening Catalyst_PtO2 PtO₂ (Adams') Alkyl->Catalyst_PtO2 Consider Catalyst_RaneyNi Raney® Ni Ketone->Catalyst_RaneyNi Consider

V. Troubleshooting and Safety Considerations

Common Issues and Solutions
IssuePotential Cause(s)Suggested Solution(s)
No or slow reaction - Inactive catalyst- Catalyst poisoning (e.g., by sulfur or nitrogen compounds)- Insufficient hydrogen pressure or poor mixing- Use a fresh batch of catalyst.- Purify the substrate and solvent to remove potential poisons.- Increase hydrogen pressure and/or stirring rate.
Low yield - Incomplete reaction- Side reactions (e.g., isomerization)- Product degradation- Increase reaction time or temperature.- Screen different catalysts and solvents to improve selectivity.- Use milder reaction conditions.
Poor selectivity - Over-reduction of other functional groups- Undesired regiochemistry of ring opening- Choose a more selective catalyst (e.g., homogeneous catalyst).- Modify reaction conditions (lower temperature/pressure).- Consider the electronic and steric nature of substituents to predict and control regioselectivity.
Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.

  • Pyrophoric Catalysts: Many hydrogenation catalysts, such as Pd/C and Raney® Nickel, are pyrophoric, especially when dry and in the presence of air.[4][10] They should be handled with care, preferably in an inert atmosphere (e.g., under nitrogen or argon). Never allow the catalyst to dry completely during filtration. The filter cake should be quenched carefully with water before disposal.

  • High-Pressure Equipment: When using high-pressure reactors like a Parr shaker, always follow the manufacturer's instructions for operation and maintenance. Regularly inspect the equipment for any signs of wear or damage.

VI. References

  • Bond, G. C., & Sheridan, J. (1952). The hydrogenation of cyclopropane on platinum, palladium and rhodium films. Transactions of the Faraday Society, 48, 651-657.

  • Crabtree, R. H. (2014). The organometallic chemistry of the transition metals. John Wiley & Sons.

  • Adams, R., & Shriner, R. L. (1923). Platinum catalyst for reductions. Journal of the American Chemical Society, 45(8), 2171-2179.

  • Augustine, R. L. (1996). Heterogeneous catalysis for the synthetic chemist. CRC press.

  • Sajiki, H., & Kume, A. (2011). Selective hydrogenation of functional groups with palladium on carbon. Asian Journal of Organic Chemistry, 1(1), 16-27.

  • Raney, M. (1927). U.S. Patent No. 1,628,190. Washington, DC: U.S. Patent and Trademark Office.

  • Maki-Yonekura, S., et al. (2010). Catalytic performance of PtO2 for the hydrogenation of aromatic rings. Catalysis Communications, 11(8), 723-727.

  • Wilkinson, G. (1968). Homogeneous catalysis. Bulletin of the Chemical Society of Japan, 41(7), 1711-1717.

  • Crabtree, R. H., Demou, P. C., Eden, D., Hayes, J. M., & Parnell, C. P. (1982). Alkene hydrogenation with a cationic iridium catalyst. Organometallics, 1(11), 1433-1437.

  • Trost, B. M., & Krische, M. J. (1998). Transition metal catalyzed allylic substitution. Angewandte Chemie International Edition, 37(18), 2464-2490.

  • Maulide, N., et al. (2007). Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon. The Journal of Organic Chemistry, 72(23), 8919-8922.

  • Sibi, M. P., & Asano, Y. (2007). Enantioselective catalysis using chiral relay ligands. Angewandte Chemie International Edition, 46(32), 6024-6027.

  • Evans, D. A., & Fu, G. C. (1990). Asymmetric hydrogenation of unenolized .beta.-keto esters. Journal of the American Chemical Society, 112(18), 6691-6693.

  • Nishiyama, H., et al. (1986). Chiral biphosphine-rhodium complexes for asymmetric hydrogenation. Journal of the American Chemical Society, 108(8), 2248-2250.

  • Budynina, E. M., et al. (2017). Regioselective Hydrogenolysis of Donor-Acceptor Cyclopropanes with Zn-AcOH Reductive System. The Journal of Organic Chemistry, 82(18), 9537-9549.

  • Hoge, G. (2003). A practical synthesis of a chiral cyclopropane-based peptidomimetic. The Journal of Organic Chemistry, 68(24), 9343-9348.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith cyclopropanation reaction. Organic reactions, 1-415.

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 26). Adams's catalyst. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 11). Raney nickel. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chem-Station. (2015, November 18). Crabtree's Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Hydrogenolysis of Donor-Acceptor Cyclopropanes with Zn-AcOH Reductive System. Retrieved from [Link]

  • American Chemical Society. (2007). Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Diastereoselective hydrogenation in the preparation of fine chemicals. Catalysis Science & Technology. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 11). Raney nickel. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • American Chemical Society. (2020). Cobalt-Catalyzed Diastereoselective and Enantioselective Hydrosilylation of Achiral Cyclopropenes. Organic Letters. Retrieved from [Link]

  • American Chemical Society. (2024). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. Retrieved from [Link]

  • American Chemical Society. (2020). Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts: A Parahydrogen Spin. The Journal of Physical Chemistry C. Retrieved from [Link]

  • chemeurope.com. (n.d.). Crabtree's catalyst. Retrieved from [Link]

  • American Chemical Society. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research. Retrieved from [Link]

  • Elsevier. (2016). Highly selective and efficient hydrogenation of carboxylic acids to alcohols using titania supported Pt catalysts. Catalysis Today. Retrieved from [Link]

  • Tilak, B. D., & Shah, K. H. (1950). Raney Nickel Reductions—Part I. Proceedings of the Indian Academy of Sciences - Section A, 32(5), 334-343.

  • Budynina, E. M., et al. (2017). Regioselective Hydrogenolysis of Donor-Acceptor Cyclopropanes with Zn-AcOH Reductive System. The Journal of Organic Chemistry, 82(18), 9537-9549.

  • Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331-337.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(Aminomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Overview of the Synthetic Pathway

The synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate typically involves three key stages: cyclopropanation of an acrylic ester, functional group manipulation to introduce a protected amine, and subsequent deprotection. A common and effective route begins with the Simmons-Smith cyclopropanation of methyl acrylate.

This pathway is favored for its stereospecificity and the relative availability of starting materials.[1] The resulting cyclopropyl ester is then halogenated, converted to a protected amine (e.g., via a phthalimide or azide intermediate), and finally deprotected to yield the target compound.[2][3]

Synthetic_Workflow A Methyl Acrylate B Methyl cyclopropane- 1-carboxylate A->B Simmons-Smith Cyclopropanation C Methyl 1-(bromomethyl) cyclopropane-1-carboxylate B->C Radical Bromination (NBS) D Protected Amine Intermediate (e.g., N-Boc) C->D Nucleophilic Substitution E Methyl 2-(aminomethyl) cyclopropane-1-carboxylate D->E Deprotection

Caption: A typical synthetic workflow for methyl 2-(aminomethyl)cyclopropane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Which cyclopropanation method is best for the first step?

The Simmons-Smith reaction (using diiodomethane and a Zn-Cu couple) and its modifications are highly effective for the cyclopropanation of electron-deficient alkenes like methyl acrylate.[1] The key advantages are high stereospecificity and good functional group tolerance.[4] For less reactive or sterically hindered substrates, the Furukawa modification (using diethylzinc and diiodomethane) can offer improved yields.[5]

Q2: Why is amine protection necessary in this synthesis?

The primary amine in the target molecule is a potent nucleophile and can participate in unwanted side reactions during the synthetic sequence. Protection, most commonly with a tert-butyloxycarbonyl (Boc) group, renders the amine non-nucleophilic.[6] The Boc group is stable under a wide range of conditions but can be removed cleanly under acidic conditions, making it ideal for this synthesis.[7][8]

Q3: What are the most critical parameters to control for maximizing yield?

Across the entire synthesis, three parameters are critical:

  • Reagent Quality and Stoichiometry: Particularly for the cyclopropanation and deprotection steps. The activity of the Zn-Cu couple is crucial, and using precise equivalents of acid for deprotection prevents side reactions.[5]

  • Temperature Control: The Simmons-Smith reaction can be exothermic. Maintaining the recommended temperature (often starting at 0 °C and warming to room temperature) is vital for preventing byproduct formation.[5]

  • Inert Atmosphere: Organometallic reagents like diethylzinc are sensitive to air and moisture.[9] Conducting these steps under an inert atmosphere (Nitrogen or Argon) is mandatory to prevent reagent degradation and ensure high conversion.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic tips and corrective actions.

Problem Area 1: Low Yield in Cyclopropanation Step

Q: My Simmons-Smith reaction shows low or no conversion of methyl acrylate. What went wrong?

A: This is a common issue often related to the reagents or reaction setup. Let's diagnose it systematically.

  • Cause 1: Inactive Zinc-Copper Couple. The Zn-Cu couple is the heart of the reaction. Its activity can be compromised by oxidation or improper preparation.

    • Solution: Ensure your zinc dust is fresh and of high purity. Activate it just before use. If preparing the couple yourself, ensure the copper salt solution is thoroughly washed away. Consider a flow chemistry approach, which can use an in-flow activated zinc-copper couple for more consistent results.[9][10]

  • Cause 2: Poor Quality Dihalomethane. Diiodomethane (CH₂I₂) can degrade over time, releasing iodine which gives it a pink or brownish tint. This can inhibit the reaction.

    • Solution: Use freshly opened or distilled diiodomethane. Store it over copper wire in the dark to scavenge any free iodine.

  • Cause 3: Presence of Water or Oxygen. The organozinc carbenoid intermediate is highly sensitive to protic sources and oxygen.

    • Solution: Use anhydrous solvents. Dry all glassware thoroughly in an oven before use. Degas your solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[9]

  • Cause 4: Inappropriate Solvent. The choice of solvent can influence the reaction rate.

    • Solution: Ethereal solvents like diethyl ether or cyclopentyl methyl ether (CPME) are generally effective.[9] For less reactive substrates, less coordinating solvents like dichloromethane may be beneficial.[5]

Troubleshooting_Cyclopropanation Start Low Yield in Cyclopropanation Q1 Is the Zn-Cu couple active? Start->Q1 Sol1 Re-prepare or purchase fresh Zn-Cu couple. Use activation procedure. Q1->Sol1 No Q2 Is the CH₂I₂ fresh and colorless? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Distill CH₂I₂ or use a fresh bottle. Q2->Sol2 No Q3 Are conditions strictly anhydrous and inert? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Dry solvents/glassware. Use N₂ or Ar atmosphere. Q3->Sol3 No A3_No No

Caption: A decision tree for troubleshooting low cyclopropanation yields.

Problem Area 2: Issues with Amine Protection & Deprotection

Q: The Boc-protection step is incomplete, or I'm getting multiple products. Why?

A: Incomplete reactions or side products during Boc protection usually point to issues with stoichiometry or reaction conditions.

  • Cause 1: Insufficient Boc Anhydride (Boc₂O) or Base. The reaction requires at least stoichiometric amounts of Boc₂O and a suitable base to proceed to completion.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of Boc₂O. Ensure your base (e.g., triethylamine or DMAP) is not degraded. The reaction is typically performed in solvents like THF or acetonitrile at room temperature.[6]

  • Cause 2: Competitive Reactions. If your substrate contains other nucleophilic groups (like a hydroxyl group), they may also react with Boc₂O.

    • Solution: This specific synthesis path should not have this issue if followed correctly. However, if modifying the route, ensure other nucleophiles are protected first.

Q: My Boc-deprotection with TFA is giving a low yield or a tarry residue.

A: While effective, strong acids like trifluoroacetic acid (TFA) can cause side reactions if not controlled properly.[8]

  • Cause 1: Acid is too concentrated or reaction time is too long. The cyclopropane ring can be sensitive to prolonged exposure to strong acids.

    • Solution: Use a milder deprotection system. A 4M solution of HCl in 1,4-dioxane is a very common and clean alternative to neat TFA.[7] Reaction times are typically short (1-4 hours) and can be monitored by TLC.[7]

  • Cause 2: Scavenger needed. The tert-butyl cation generated during deprotection is an electrophile and can alkylate the product or other species.

    • Solution: While less common for this specific substrate, if you suspect side reactions from the t-butyl cation, add a scavenger like anisole or thioanisole to the reaction mixture.

  • Cause 3: Workup issues. The product is an amine salt, which has high water solubility.

    • Solution: After deprotection, the product is typically the hydrochloride or trifluoroacetate salt. Avoid aqueous workups where the product can be lost. Often, the solvent is simply removed under reduced pressure, and the resulting salt is either used directly or purified.[7]

Detailed Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Methyl Acrylate
  • To a flame-dried, three-neck round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, add zinc dust (1.2 equiv.) and copper(I) chloride (0.12 equiv.) in anhydrous diethyl ether.

  • Heat the mixture to reflux for 30 minutes to activate the zinc (formation of Zn-Cu couple).

  • Cool the mixture to room temperature, then add methyl acrylate (1.0 equiv.).

  • Add diiodomethane (1.1 equiv.) dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction at room temperature for 12-18 hours, monitoring by GC-MS or TLC.

  • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite® to remove metal salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl cyclopropane-1-carboxylate can be purified by distillation.

Protocol 2: Boc-Amine Deprotection using HCl/Dioxane
  • Dissolve the Boc-protected methyl 2-(aminomethyl)cyclopropane-1-carboxylate (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.) at room temperature.

  • Stir the mixture for 1-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.[7]

  • Upon completion, the product, methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride, often precipitates.

  • Remove the solvent under reduced pressure. The resulting solid can be washed with cold diethyl ether and collected by filtration to yield the pure amine salt.

Data Summary Tables

Table 1: Optimization of Cyclopropanation Conditions

ParameterCondition ACondition B (Optimized)Condition C (Furukawa)Expected Yield
Reagent Zn dust, CH₂I₂Zn-Cu couple, CH₂I₂Et₂Zn, CH₂I₂
**Equivalents (CH₂I₂) **1.11.12.0
Solvent THFDiethyl EtherDichloromethane
Temperature 25 °C0 °C to 25 °C0 °C to 25 °C
Yield 30-40%70-85%75-90%

Data compiled from typical outcomes reported in literature. Actual yields may vary.[4][5]

Table 2: Comparison of Boc-Deprotection Methods

ReagentSolventTemperatureTypical TimeWorkupPotential Issues
TFA (neat) None25 °C15-60 minEvaporation, Base WashPotential for side reactions, harsh.[8]
4M HCl/Dioxane Dioxane25 °C1-4 hrEvaporation, Ether TriturationHygroscopic reagent, clean reaction.[7]
Thermal Methanol>150 °C1-2 hrEvaporationRequires high temp, good for acid-sensitive substrates.[11]

References

  • Overcoming low yields in cyclopropanation reactions with copper c
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Nova-Fernández, A., et al. Angewandte Chemie. (2023).
  • Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions. Pontini, F., et al.
  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Pontini, F., et al.
  • Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones. BenchChem. (2025).
  • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). St-Pierre, G., et al. Green Chemistry. (2023).
  • Optimization of the reaction conditions for the mechanochemical Simmons–Smith reaction. St-Pierre, G., et al.
  • Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid. Mangelinckx, S., et al. European Journal of Organic Chemistry. (2019).
  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. Mangelinckx, S., et al. Academia.edu. (2019).
  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. Mangelinckx, S., et al. SCIDAR. (2019).
  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. Mangelinckx, S., et al. Ghent University Academic Bibliography. (2019).
  • Amine Protection / Deprotection. Fisher Scientific.
  • Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. Mangelinckx, S., et al.
  • Experimental procedure for deprotection of Boc-protected amines. BenchChem. (2025).
  • BOC Protection and Deprotection. J&K Scientific LLC. (2021).
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. Margetić, D., & Đud, M. International Journal of Organic Chemistry. (2017).
  • Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
  • Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride.
  • Cyclopropanation of Alkenes. Master Organic Chemistry. (2023).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Deadman, B.J., et al. Organic Process Research & Development. (2024).

Sources

purification methods for polar cyclopropane amino esters

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Chemical Context

User Advisory: You are dealing with a "Dual-Threat" molecule. Cyclopropane amino esters combine the high polarity of amino esters (making them stick to silica or elute in the void volume) with the chemical fragility of the cyclopropane ring (susceptible to acid-catalyzed ring opening).

Standard normal phase chromatography (Hexane/EtOAc) will likely fail. Standard reverse phase (C18) may suffer from "phase collapse" or lack of retention.[1] This guide details the specific workflows to isolate these compounds without degradation.

Chemical Stability & Handling (Critical)

Before attempting purification, you must understand the failure modes of your substrate.

Failure ModeTriggerMechanismPrevention Strategy
Ring Opening Strong Lewis Acids, High Heat (>80°C), RadicalsRelief of ring strain (~115 kJ/mol). Homo-Michael addition if electron-withdrawing groups are present.Avoid halogenated solvents with trace HCl. Keep rotavap baths <40°C. Use buffered silica.
Ester Hydrolysis Aqueous Base (pH > 10), Strong AcidNucleophilic attack on the carbonyl.Use Ammonia in MeOH (volatile) rather than aqueous NaOH. Store as dry salts.
Epimerization Strong Base, HeatDeprotonation of the

-carbon (chiral center).
Avoid prolonged exposure to triethylamine (TEA) without quenching.

Decision Matrix: Choosing a Purification Method

Do not default to C18. Use this logic flow to select the correct stationary phase based on your compound's calculated LogP (cLogP) and solubility.

PurificationLogic start Start: Crude Cyclopropane Amino Ester solubility Is it soluble in DCM/EtOAc? start->solubility polar Is it highly water soluble? solubility->polar No (LogP < 1) normal_phase Method A: Buffered Normal Phase (DCM/MeOH + NH3) solubility->normal_phase Yes (LogP > 1) scx Method B: SCX Catch-and-Release (Best for removing non-basic impurities) polar->scx Primary Choice (Scalable) hilic Method C: HILIC Chromatography (Amide or Bare Silica) polar->hilic High Purity Required c18_aq Method D: C18-AQ (Polar Embedded) (Avoid standard C18) polar->c18_aq Large Scale / Desalting

Figure 1: Decision matrix for selecting purification stationary phases based on molecular polarity.

Detailed Protocols

Protocol A: SCX "Catch-and-Release" (Gold Standard)

Best For: Isolating amino esters from non-basic byproducts (starting materials, neutral reagents) without running a gradient column. Mechanism: Strong Cation Exchange (SCX) resins bind the amine (protonated) while neutrals wash through.

Materials:

  • SCX Cartridge (e.g., propylsulfonic acid bonded silica).

  • Loading Solvent: MeOH or Water/MeOH (1:1).

  • Wash Solvent: MeOH.[2]

  • Elution Solvent: 2M Ammonia in MeOH (freshly prepared).

Steps:

  • Conditioning: Flush the SCX cartridge with 3 Column Volumes (CV) of MeOH.

  • Loading: Dissolve crude oil in minimal MeOH. Load onto the cartridge. Note: If the compound is a salt (HCl), add 1 eq of TEA to ensure it binds, or load in water.

  • Washing (The "Catch"): Elute with 5 CV of MeOH.

    • Observation: Collect this fraction. It contains non-amine impurities.

  • Elution (The "Release"): Elute with 3-5 CV of 2M NH₃ in MeOH .

    • Observation: The amino ester will release as the pH rises.

  • Concentration: Evaporate the ammoniacal fractions immediately at <40°C to prevent amide formation or ester hydrolysis.

Protocol B: HILIC Chromatography

Best For: Separating diastereomers or very polar impurities that co-elute on SCX. Stationary Phase: Amide-bonded silica or bare silica (HILIC mode).

Mobile Phases:

  • A: 10 mM Ammonium Formate in Water (pH 3.0).

  • B: Acetonitrile (ACN).

Gradient:

  • Start: 95% B (High organic holds polar compounds).

  • End: 60% B (Increasing water elutes them).

  • Note: Unlike Reverse Phase, water is the "strong" solvent here.

Critical Troubleshooting:

  • Tailing Peaks: Add 10-20 mM Ammonium Formate. Free amines bind to silanols; ammonium ions suppress this interaction [1, 2].

  • Sample Diluent: Dissolve sample in 90% ACN / 10% Water. Injecting a water-rich sample will cause peak distortion (breakthrough).

Protocol C: Derivatization (The "Boc-Bypass")

Best For: When the free amine is too polar or unstable to purify.

Strategy:

  • React crude mixture with

    
     / 
    
    
    
    in Dioxane/Water.
  • The resulting N-Boc cyclopropane amino ester is now lipophilic (LogP increases by ~2-3 units).

  • Purify easily on standard Silica Gel (Hexane/EtOAc).

  • Deprotect (4M HCl in Dioxane) only when needed for the next step [3].

Crystallization & Salt Formation

Oils are common with cyclopropane esters. Converting them to salts often yields stable solids.

Recommended Counter-ions:

  • p-Toluenesulfonic Acid (TsOH): Creates robust, non-hygroscopic salts. Excellent for crystallizing amino esters.

    • Method: Dissolve amine in Et₂O. Add 1 eq TsOH in minimal MeOH. Dilute with Et₂O until turbid.

  • Oxalic Acid: Good for small scales; often forms nice needles.

  • Avoid HCl Gas: While common, cyclopropane amino ester hydrochlorides are often extremely hygroscopic and can deliquesce (turn to liquid) in air.

Troubleshooting & FAQs

Ticket #1: "My compound degrades on the silica column."

  • Cause: Silica is slightly acidic (pH 5-6). This can trigger ring opening or hydrolysis.[3]

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane before running. Use 1% TEA in your eluent system. Alternatively, switch to Alumina (Neutral) stationary phase.

Ticket #2: "I see two peaks in NMR but one spot on TLC."

  • Cause: Rotamers (if carbamate protected) or Diastereomers (cis/trans).

  • Fix: Run NMR at elevated temperature (50°C) to coalesce rotamers. If they don't coalesce, they are cis/trans isomers. Use HILIC or a C18-PFP (Pentafluorophenyl) column to separate isomers [4].

Ticket #3: "My recovery is low after SCX."

  • Cause: The compound might be too polar and is washing through, or (more likely) it is precipitating on the column when the ammonia hits.

  • Fix: Ensure your elution solvent (NH₃/MeOH) has 5-10% water to keep the free base soluble.

References

  • Agilent Technologies. (2017).[4] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8636EN. Link

  • Waters Corporation. (2020). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. Application Note 720006766. Link

  • Organic Letters. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Org. Lett. 23, 19, 7571–7574. Link

  • Phenomenex. (2018). Separation of an Amino Acid Mixture in HILIC Mode Using a Luna™ NH2 Column. Application Note TN-1064. Link

  • Biotage. (2023).[2][5][6] How should I purify a complex, polar, amide reaction mixture? The Flash Purification Blog. Link

Sources

Technical Support Center: Stability of Methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-AM-EST-001 Subject: Stability Profile & Handling in Acidic Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

You are likely encountering issues because Methyl 2-(aminomethyl)cyclopropane-1-carboxylate exists in a precarious balance between three competing pathways. Its stability is entirely dependent on the protonation state of the amine and the stereochemistry (cis vs. trans) of the cyclopropane ring.

  • In Anhydrous Acid (Storage): The compound is stable as an ammonium salt (e.g., HCl salt). Protonation (

    
    ) shuts down nucleophilic attack.
    
  • In Aqueous Acid (Hydrolysis): The ester is unstable . It will hydrolyze to the free carboxylic acid, and under drastic conditions, the cyclopropane ring may open.

  • In Neutral/Basic Conditions (Lactamization): The cis-isomer is highly unstable . The free amine will intramolecularly attack the ester to form a bicyclic lactam (3-azabicyclo[3.1.0]hexan-2-one).

Interactive Troubleshooting (Q&A)

Q1: "I stored the free base as an oil at 4°C, but it solidified into an insoluble mass. What happened?"

Diagnosis: You have likely experienced Spontaneous Intramolecular Lactamization . Root Cause: If you possess the cis-isomer (or a cis/trans mixture), the free amine (


) and the methyl ester (

) are spatially proximal. In the absence of acid, the amine attacks the ester carbonyl, releasing methanol and forming the thermodynamically stable 3-azabicyclo[3.1.0]hexan-2-one .

The Fix:

  • Immediate Action: Check the NMR.

    • Lactam Signal: Look for the disappearance of the methyl ester singlet (~3.7 ppm) and a shift in the cyclopropane protons.

    • IR Signal: A shift in carbonyl frequency from ~1730 cm⁻¹ (ester) to ~1680 cm⁻¹ (lactam).

  • Prevention: Never store the free base. Immediately convert the crude amine to its Hydrochloride (HCl) or Trifluoroacetate (TFA) salt for storage.

Q2: "I am trying to remove a Boc group with 4M HCl/Dioxane, but I'm losing the methyl ester."

Diagnosis: Acid-Catalyzed Ester Hydrolysis . Root Cause: While anhydrous HCl/Dioxane is standard for Boc removal, the presence of adventitious water (from wet solvent or air) allows the acid to catalyze the hydrolysis of the methyl ester to the carboxylic acid.

Expert Insight: Cyclopropyl esters are generally more sterically hindered than alkyl esters, but they are still susceptible to


 hydrolysis mechanisms.

The Protocol Adjustment:

  • Dry Solvents: Ensure Dioxane is anhydrous.

  • Temperature Control: Perform the reaction at 0°C , not room temperature.

  • Time: Monitor by TLC/LCMS every 15 minutes. Stop immediately upon consumption of starting material. Do not "let it stir overnight."

Q3: "My NMR shows complex multiplets and loss of the cyclopropane pattern after refluxing in HCl."

Diagnosis: Cyclopropane Ring Opening . Root Cause: Cyclopropane rings possess significant ring strain (~27.5 kcal/mol). Under vigorous acidic conditions (high temperature + strong acid), the ring can open, often leading to γ-lactone derivatives or linear keto-acids (e.g., derivatives of 2-oxoglutaric acid).

The Fix: Avoid refluxing in aqueous mineral acids (HCl/H₂SO₄) if you intend to keep the ring intact. If ester hydrolysis is the goal, use LiOH/THF/Water at 0°C (saponification) followed by careful acidification to pH 5-6, rather than harsh acid hydrolysis.

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways. Note how the Cis-Isomer is the critical branch point for lactam formation.

StabilityPathways SM_Salt Ammonium Salt (Stable Storage Form) [R-NH3+][Cl-] SM_FreeBase Free Amine (Cis) (Transient/Reactive) SM_Salt->SM_FreeBase Neutralization (Base) Acid_Product Carboxylic Acid (Hydrolysis Product) SM_Salt->Acid_Product H2O / H+ (Slow Hydrolysis) SM_FreeBase->SM_Salt Acidification (Anhydrous HCl) Lactam Bicyclic Lactam (3-azabicyclo[3.1.0]hexan-2-one) Dead End Product SM_FreeBase->Lactam Spontaneous Cyclization (Fast for Cis) Ring_Open Ring-Opened Byproducts Acid_Product->Ring_Open Heat / Strong Acid (Thermodynamic Sink)

Figure 1: Reaction pathways for Methyl 2-(aminomethyl)cyclopropane-1-carboxylate. Green indicates the safe state; Red indicates the irreversible degradation pathway.

Standard Operating Procedures (SOPs)

Protocol A: Safe Generation of the HCl Salt (Storage Form)

Use this to stabilize the compound if you have isolated the free amine.

  • Dissolution: Dissolve the crude free amine oil in a minimal amount of anhydrous Diethyl Ether or Dichloromethane (DCM) .

  • Acidification: Cool the solution to 0°C. Dropwise add 2.0 equivalents of 4M HCl in Dioxane (commercially available anhydrous solution).

    • Note: Do not use aqueous HCl.

  • Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.

  • Isolation: Filter the solid under argon/nitrogen. Wash with cold ether.

  • Drying: Dry under high vacuum to remove excess HCl.

  • Storage: Store at -20°C. The salt is stable for months/years.

Protocol B: Controlled Neutralization (Avoiding Lactamization)

Use this if you must use the free amine as a nucleophile in a subsequent step.

  • Solvent Choice: Use a biphasic system (DCM / Sat. NaHCO₃).

  • Temperature: Critical. Keep everything at 0°C .

  • Execution:

    • Suspend the HCl salt in DCM at 0°C.

    • Add cold saturated NaHCO₃ solution.

    • Stir vigorously for only 5–10 minutes.

  • Extraction: Rapidly separate the organic layer.

  • Usage: Do not concentrate to dryness. Use the DCM solution of the free amine immediately in the next reaction (e.g., amide coupling). Concentration promotes lactamization.

Analytical Data Reference

ParameterMethyl Ester (Salt)Bicyclic Lactam (Impurity)
1H NMR (Methyl) Singlet ~3.6 - 3.7 ppmAbsent
IR (Carbonyl) ~1730 - 1740 cm⁻¹ (Ester)~1680 - 1695 cm⁻¹ (Amide)
Solubility Water soluble, Polar organic solubleSoluble in DCM/EtOAc
Mass Spec (M+H) M+ = 130 (approx)M+ = 98 (Loss of MeOH, -32)

References

  • Mangelinckx, S. et al. (2019).[1] Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. European Journal of Organic Chemistry.

  • Wong, C. et al. (1993). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives. This work details the cyclization tendency of cis-aminomethyl cyclopropanes to form lactams.
  • Gensler, W. J. et al. (1977). Hydrolysis of Cyclopropane Esters. Journal of Organic Chemistry. Discusses the kinetics of ester hydrolysis vs. ring opening in acidic media.
  • Google Patents US4255334A . Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid. Explicitly describes the acid-catalyzed conversion of aminomethyl cyclopropane precursors to bicyclic systems.

Sources

Technical Support Center: Troubleshooting Low Yields in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields and other undesirable outcomes in these critical transformations. The three-membered carbocyclic ring of cyclopropanes is a valuable structural motif in medicinal chemistry, often used to enhance potency, modulate metabolic stability, and refine molecular geometry.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the complexities of these reactions.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common and immediate problems encountered during cyclopropanation experiments.

Q1: My reaction shows low or no conversion of the starting alkene. Where should I start my investigation?

A1: This is a frequent issue that can often be traced back to the quality and activity of your reagents or suboptimal reaction conditions. A systematic check is the most effective approach.

  • Reagent & Catalyst Integrity:

    • Simmons-Smith & Variants: The activity of the zinc-copper couple is paramount. If you are preparing it yourself, ensure the zinc dust is activated and the copper sulfate solution is fully decolorized during preparation.[2] For more reproducible results, consider the Furukawa modification, which uses diethylzinc and diiodomethane.[3][4] Diethylzinc is pyrophoric and must be handled under strictly inert conditions.[2] Diiodomethane should be freshly distilled or passed through alumina to remove impurities.

    • Metal-Catalyzed Reactions (Rh, Cu, Pd): Ensure your catalyst is from a reputable source and has been stored correctly under an inert atmosphere.[5] Catalyst deactivation can occur through poisoning by water or other impurities in solvents or reagents.[5]

    • Diazo Compounds: Diazo compounds like ethyl diazoacetate (EDA) or diazomethane are prone to decomposition and are highly toxic and potentially explosive.[2][6][7] They should be handled with extreme care in a well-ventilated fume hood.[6] It is often best to prepare them fresh or use a commercially available, stabilized solution. Slow addition via a syringe pump is highly recommended to minimize side reactions like dimerization.[2]

  • Reaction Conditions:

    • Inert Atmosphere: Many cyclopropanation reagents are sensitive to air and moisture.[2] Ensure your reaction is set up under a dry, inert atmosphere (e.g., argon or nitrogen).

    • Solvent Purity: Use anhydrous solvents. The basicity of the solvent can impact the reaction rate, particularly in Simmons-Smith reactions where less coordinating solvents like dichloromethane may be beneficial for less reactive substrates.[3][8]

    • Temperature: While many cyclopropanations run well at room temperature, some systems are highly sensitive.[5] Temperatures that are too high can lead to catalyst decomposition or byproduct formation.[3][5] Conversely, some reactions may require heating to proceed at a reasonable rate. A temperature screen is advisable for new systems.

Q2: I'm observing significant byproduct formation. What are the likely culprits and how can I suppress them?

A2: Byproduct formation is often specific to the type of cyclopropanation being performed. Identifying the byproducts can provide crucial clues.

  • Corey-Chaykovsky Reaction (Sulfur Ylides): A common issue is the competition between 1,4-addition (cyclopropanation) and 1,2-addition (epoxidation), especially with α,β-unsaturated ketones. The choice of sulfur ylide is critical. Dimethylsulfoxonium methylide generally favors the thermodynamically more stable cyclopropane product, whereas dimethylsulfonium methylide often yields the kinetic epoxide product.[3]

  • Diazo Compound Reactions: The most common byproduct is the dimer of the carbene, formed from the reaction of two molecules of the diazo compound. This is often a sign that the diazo compound is being added too quickly or that the concentration is too high.[2] Using a syringe pump for slow addition is the standard solution.

  • Simmons-Smith Reaction: With poly-unsaturated substrates, regioselectivity can be a major issue, leading to a mixture of monocyclopropanated isomers and dicyclopropanated products.[9] Directing groups, such as allylic alcohols, can significantly enhance the selectivity for the proximal double bond.[4][10]

Q3: My diastereoselectivity is poor. How can I improve the stereochemical outcome of my reaction?

A3: Achieving high diastereoselectivity is a common goal and challenge. Several factors influence the stereochemical outcome.

  • Directing Groups: The presence of a Lewis basic functional group, such as a hydroxyl group on an allylic alcohol, can coordinate to the metal of the cyclopropanating agent (e.g., zinc in the Simmons-Smith reaction), directing the carbene to one face of the double bond.[4][11] This is one of the most powerful tools for controlling diastereoselectivity.

  • Steric Hindrance: In the absence of directing groups, the cyclopropanating agent will typically approach from the less sterically hindered face of the alkene.[4] Analyze the 3D structure of your substrate to predict the likely outcome.

  • Solvent Effects: The choice of solvent can significantly impact diastereoselectivity. For example, in some Simmons-Smith reactions, using ether as a solvent can lead to lower diastereomeric ratios compared to less coordinating solvents.[4]

  • Catalyst Choice (for metal-catalyzed reactions): The ligands on the metal center play a crucial role in the stereochemical environment of the catalytic cycle. For rhodium-catalyzed reactions with α-alkyl-α-diazoesters, bulky ligands like triphenylacetate can impart high diastereoselectivity by sterically shielding one approach of the alkene to the metal carbene.[12]

Section 2: Advanced Troubleshooting and Optimization

This section delves into more complex issues and provides detailed protocols and optimization strategies.

Issue: Catalyst Deactivation in Metal-Catalyzed Cyclopropanation

Q: My rhodium-catalyzed reaction starts well but then stalls before completion. I suspect catalyst deactivation. What are the common causes and solutions?

A: Catalyst deactivation is a significant problem in rhodium- and copper-catalyzed cyclopropanations. The active catalyst, typically a Cu(I) or Rh(II) species, can be poisoned or undergo undesirable side reactions.[5]

Troubleshooting Flowchart for Catalyst Deactivation

start Low Yield/Stalled Reaction check_impurities Check for Impurities (Water, O₂, Nucleophiles) start->check_impurities check_temp Evaluate Reaction Temperature check_impurities->check_temp Reagents Pure solution_purify Solution: Purify reagents/solvents. Use rigorous inert techniques. check_impurities->solution_purify Impurities Detected check_ligand Assess Ligand Stability/Suitability check_temp->check_ligand Temperature Optimal solution_temp Solution: Screen lower temperatures. Consider catalyst thermal stability. check_temp->solution_temp Temperature Too High check_diazo Investigate Diazo Addition Rate check_ligand->check_diazo Ligand Stable solution_ligand Solution: Use bulkier or more robust ligands. (e.g., Rh₂(TPA)₄) check_ligand->solution_ligand Ligand Degradation/ β-Hydride Elimination solution_diazo Solution: Use syringe pump for slow addition. Lower overall concentration. check_diazo->solution_diazo Addition Too Fast

Caption: Troubleshooting logic for catalyst deactivation.

Common Causes and Solutions:

Problem Underlying Cause Recommended Solution
Catalyst Poisoning Water, oxygen, or other nucleophilic impurities in the solvent or reagents can coordinate to the metal center, blocking the active site.[5]Use freshly distilled, anhydrous solvents. Degas the solvent prior to use. Purify reagents and handle under a strict inert atmosphere.
Thermal Decomposition At elevated temperatures, the catalyst complex may become unstable and decompose, or metal nanoparticles may aggregate (sinter), reducing the active surface area.[5]Perform a systematic temperature screen, starting from room temperature or lower. For new systems, it's often beneficial to start cool and slowly warm the reaction.
β-Hydride Elimination With certain substrates, particularly α-alkyl-α-diazoesters, β-hydride elimination can be a competing pathway that deactivates the catalyst.[12]Use catalysts with sterically demanding ligands, such as dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄), which can suppress this side reaction.[12]
Carbene Dimerization If the alkene concentration is too low or the rate of carbene formation is too high, the metal carbene intermediate can react with another molecule of the diazo compound, leading to catalyst deactivation and dimer byproduct.[13]Ensure slow addition of the diazo compound via syringe pump into a solution containing both the catalyst and the alkene.

Issue: Poor Reactivity of Electron-Deficient Alkenes

Q: I am attempting to cyclopropanate an electron-deficient alkene (e.g., an α,β-unsaturated ester), and the reaction is very slow or gives no product. How can I overcome this?

A: Electron-deficient alkenes are notoriously challenging substrates for many cyclopropanation reactions.[14][15] The electrophilic nature of the commonly used metal-carbene intermediates results in a poor electronic match with an electron-poor olefin.

Strategies for Cyclopropanating Electron-Deficient Alkenes:

  • Change the Reaction Type:

    • Corey-Chaykovsky Reaction: This method is specifically designed for electron-deficient alkenes like enones and uses a nucleophilic sulfur ylide, which readily undergoes Michael addition to initiate the cyclopropanation.[1]

    • Radical-Type Cyclopropanation: Certain catalyst systems, such as those based on cobalt(II) tetraaza[16]annulenes, can operate through a metalloradical mechanism.[17] This pathway is often more effective for electron-deficient substrates than traditional electrophilic carbene transfer.

  • Modify Existing Protocols:

    • Simmons-Smith: While classical Simmons-Smith conditions are often inefficient, adding a catalytic amount of a Lewis acid or using harsher conditions (e.g., adding diethylzinc) can sometimes improve yields, though this may not be a general solution.[18]

    • Catalyst Modification: For enzymatic reactions, redesigning the catalyst's coordination environment can switch the mechanism from electrophilic to radical-based, enabling the efficient cyclopropanation of electron-poor alkenes.[14][15]

  • Alternative Carbene Precursors:

    • In some cases, the choice of carbene precursor can influence reactivity. For cobalt-catalyzed systems, tosylhydrazone salts can be used as in situ generators of diazo compounds and are highly effective for these challenging substrates.[17]

Section 3: Experimental Protocols and Safety

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%).

  • Reagent Addition: Add the anhydrous solvent (e.g., dichloromethane, 0.1 M) followed by the alkene substrate (1.0 equiv).

  • Diazo Addition: Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 equiv) in the same anhydrous solvent. Using a syringe pump, add the diazo solution to the stirred reaction mixture over a period of 2-6 hours.

  • Reaction Monitoring: Stir the reaction at the desired temperature (typically room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[19]

Experimental Workflow Diagram

setup 1. Inert Atmosphere Setup (Flame-dried flask, Ar/N₂) add_cat_alkene 2. Add Catalyst & Alkene in Anhydrous Solvent setup->add_cat_alkene add_diazo 3. Slow Addition of Diazo Cmpd. (Syringe Pump) add_cat_alkene->add_diazo react 4. Reaction & Monitoring (Stir at RT, TLC/GC) add_diazo->react workup 5. Quench & Work-up (Concentrate in vacuo) react->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: General workflow for metal-catalyzed cyclopropanation.

Safety Considerations for Diazo Compounds and Pyrophoric Reagents:

  • Diazomethane & EDA: These compounds are toxic, potentially explosive, and should only be handled in a chemical fume hood.[6][7] Avoid contact with rough glass surfaces, direct sunlight, and strong light, as these can trigger explosions.[6][20] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and compatible gloves (e.g., neoprene or butyl rubber).[6][20] (Trimethylsilyl)diazomethane (TMSD) is often used as a safer alternative to diazomethane, but it is still highly toxic and should be handled with extreme care.[7][21]

  • Diethylzinc: This reagent is pyrophoric and will ignite on contact with air.[2] It must be handled under an inert atmosphere using proper syringe techniques. All glassware must be scrupulously dried.

Section 4: Purification Challenges

Q: My cyclopropane product is an oil and is difficult to purify. What are my options?

A: Purifying oily or volatile cyclopropanes can be challenging.

  • Chromatography: Flash column chromatography is the most common method.[19] If your product is sensitive to the acidic nature of silica gel, consider using deactivated silica (by adding a small amount of triethylamine to the eluent) or switching to a different stationary phase like alumina.[19] For highly volatile products, preparative GC may be an option. For difficult separations of isomers, HPLC can provide higher resolution.[19]

  • Distillation: If the product has a suitable boiling point and is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[22]

  • Extraction: During aqueous work-up, be mindful that some cyclopropane derivatives may have partial water solubility. To minimize product loss, use a minimal amount of aqueous washes and back-extract the aqueous layers with your organic solvent.[19]

References

  • McTeague, T. A., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. Retrieved from [Link]

  • McTeague, T. A., et al. (2023, April 17). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. ACS. Retrieved from [Link]

  • Lebel, H., et al. (2003, April 9). Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Banik, S. M., et al. (2026, February 18). Diastereoselective Pd(II)-catalyzed cyclopropanation of terminal, nonconjugated alkenes. Organic Letters - ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2024, May 31). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Aggarwal, V. K., et al. (n.d.). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Carminati, D. M., & Fasan, R. (n.d.). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PMC. Retrieved from [Link]

  • Rebreyend, C., et al. (2017, April 24). Diastereoselective Radical-Type Cyclopropanation of Electron-Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[16]annulene Catalyst. PMC. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Diazomethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the cyclopropanation optimization. Retrieved from [Link]

  • Emory Theses and Dissertations. (2023, April 5). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2026, January 15). Diazomethane. Retrieved from [Link]

  • Singh, V. K., et al. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. PMC. Retrieved from [Link]

  • Carminati, D. M., & Fasan, R. (2019, September 5). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis - ACS Publications. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Diazomethane - HAZARD SUMMARY. Retrieved from [Link]

  • University of Rochester. (n.d.). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transf. Retrieved from [Link]

  • MDPI. (2023, July 26). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • Hoyt, H. M., et al. (n.d.). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PMC. Retrieved from [Link]

  • ACS Publications. (2024, April 11). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Retrieved from [Link]

  • PMC. (2024, August 9). Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones. Retrieved from [Link]

  • PMC. (n.d.). In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. Retrieved from [Link]

  • (Trimethylsilyl) diazomethane. (n.d.). Standard Operating Procedure. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Cyclopropanones and Their Precursors. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2024, August 22). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]

  • Chemistry – A European Journal. (n.d.). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cyclopropanation versus Carbon—Hydrogen Insertion. The Influences of Substrate and Catalyst on Selectivity. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2023, May 15). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Retrieved from [Link]

  • ACS Catalysis. (2019, December 30). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. Retrieved from [Link]

  • ResearchGate. (2021, June). Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane—An Isomer of Pyridine. Retrieved from [Link]

  • Chemical Reviews. (2017, May 3). Cyclopropanation Strategies in Recent Total Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Aminomethyl Cyclopropane (AMCP) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AMCP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Diagnostic Triage: Identify Your Impurity Profile

Before initiating a purification workflow, compare your crude mixture's symptoms against this diagnostic matrix. This ensures you select the correct protocol for your specific impurity profile.

Symptom / ObservationSuspected ImpurityRoot CauseRecommended Protocol
White crust/solid forming on glassware or in condenser.Carbamate Species Reaction with atmospheric CO₂ (Air sensitivity).Protocol A (Base Wash)
Extra NMR peaks (approx. 2.5 ppm) & High Boiling Point residue.Bis(cyclopropylmethyl)amine (Dimer)Over-alkylation during nucleophilic substitution or reductive amination.Protocol B (Distillation)
Sweet/Ethereal odor ; IR peak ~2240 cm⁻¹.Cyclopropanecarbonitrile Incomplete reduction of starting material.Protocol A (Acid-Base Extraction)
Broad OH stretch (IR); peaks ~3.5 ppm (NMR).Cyclopropanemethanol Hydrolysis of intermediate or over-reduction.Protocol A (Acid-Base Extraction)
Low Purity despite distillation; "smears" on TLC.Ring-Opened Isomers (e.g., but-3-en-1-amine)Thermal rearrangement or acid-catalyzed ring opening (Homoallylic rearrangement).Protocol C (Salt Crystallization)

Purification Workflows

Protocol A: The "Gentle" Acid-Base Extraction

Objective: Remove neutral impurities (nitriles, alcohols) and regenerate the free amine without triggering ring-opening rearrangements. Applicability: Crude mixtures containing unreacted starting materials.

Technical Insight: Aminomethyl cyclopropane (AMCP) has a pKa of ~10.4 [1].[1][2] It is a strong base. However, the cyclopropylcarbinyl system is sensitive to carbocation formation, which leads to ring expansion (cyclobutyl) or opening (homoallyl) [2]. We use mild temperature control to prevent this.

Step-by-Step Procedure:

  • Dilution: Dissolve the crude reaction mixture in Diethyl Ether (Et₂O) or MTBE (10 mL solvent per 1 g crude). Do not use DCM if possible, as it can react with primary amines over time.

  • Acid Extraction (Critical Step):

    • Cool the organic phase to 0–5°C (Ice bath).

    • Slowly add 1.0 M HCl (aq) until the aqueous layer pH is < 2.

    • Warning: Do not use concentrated HCl or heat; this risks acid-catalyzed ring opening.

  • Phase Separation:

    • Agitate and separate layers.[2]

    • Organic Layer: Contains non-basic impurities (Nitriles, Alcohols). Discard or analyze for mass balance.

    • Aqueous Layer: Contains AMCP-HCl salt. Keep this.

  • Basification:

    • Keep the aqueous layer on ice.

    • Add 10 M NaOH or KOH pellets slowly until pH > 12.

    • Observation: The solution will become cloudy as the free amine separates.

  • Recovery:

    • Extract the aqueous layer 3x with Et₂O.

    • Dry combined organics over solid KOH pellets (preferred over MgSO₄ to minimize amine adsorption).

    • Concentrate carefully (AMCP is volatile: BP ~86°C).

Protocol B: Fractional Distillation (Azeotrope Management)

Objective: Separate the monomeric amine (BP 86°C) from the dimeric secondary amine (BP >150°C) and oligomers. Applicability: Removal of "Bis" impurities and final polishing.

Technical Insight: Primary amines often form azeotropes with water. If your crude is wet, you will lose product in the foreshot. Drying is non-negotiable.

Step-by-Step Procedure:

  • Pre-Drying: Stir the crude amine over crushed CaH₂ (Calcium Hydride) or KOH pellets for 2 hours to remove trace water. Filter under Nitrogen.

  • Apparatus: Setup a short-path distillation head with a Vigreux column (to prevent entrainment of the dimer).

  • Atmosphere: Flush the system with Argon/Nitrogen . AMCP avidly absorbs CO₂ to form solid carbamates that can clog condensers.

  • Heating:

    • Bath Temp: Start at 100°C.

    • Pressure: Atmospheric (760 mmHg).

  • Collection:

    • Fraction 1 (Foreshot): < 83°C (Solvent/Water).

    • Fraction 2 (Main Cut): 85–88°C . (Pure AMCP).

    • Residue: High boiling yellow oil (Bis-amine dimer).

Protocol C: Hydrochloride Salt Crystallization (High Purity)

Objective: Isolate the amine as a stable solid, removing isomeric impurities that distill closely to the product. Applicability: Long-term storage or pharmaceutical grade requirements.

Step-by-Step Procedure:

  • Dissolve crude amine in dry Ethanol or Isopropanol (10 volumes).

  • Cool to 0°C .

  • Add HCl in Dioxane (4M) dropwise. Monitor pH until neutral/acidic.

  • Add Diethyl Ether until the solution turns turbid.

  • Crystallize at -20°C overnight.

  • Filter the white solid (AMCP·HCl). Wash with cold ether.

    • Note: The salt is not volatile and is stable to oxidation, unlike the free base.

Visualizing the Workflow

The following logic flow helps you decide the order of operations based on your crude mixture's state.

AMCP_Purification Start Crude AMCP Mixture Check_Impurity Diagnostic: Major Impurity? Start->Check_Impurity Neutral_Imp Nitriles / Alcohols (Non-Basic) Check_Impurity->Neutral_Imp IR: 2240 cm-1 or OH Dimer_Imp Bis-Amine / Oligomers (High Boiling) Check_Impurity->Dimer_Imp NMR: Extra alkyl peaks Proto_A Protocol A: Acid-Base Extraction (pH < 2 then pH > 12) Neutral_Imp->Proto_A Proto_B Protocol B: Fractional Distillation (Collect 86°C Fraction) Dimer_Imp->Proto_B Proto_A->Proto_B Polishing Step Proto_C Protocol C: Salt Crystallization (HCl/Ether) Proto_B->Proto_C For Storage/Stability caption Figure 1: Decision Matrix for Aminomethyl Cyclopropane Purification

Figure 1: Decision Matrix for Aminomethyl Cyclopropane Purification. Select the pathway based on the dominant impurity detected in diagnostic screening.

Troubleshooting FAQs

Q: I see a white solid clogging my distillation condenser. What is it? A: This is likely the N-cyclopropylmethyl carbamate. Primary amines react rapidly with atmospheric CO₂.

  • Fix: Stop the distillation. Rinse the condenser with dilute NaOH (dissolves the carbamate). Restart the distillation under a stricter Nitrogen/Argon atmosphere.

Q: My yield is low after Acid-Base extraction. Where did it go? A: AMCP is highly water-soluble.

  • Fix 1: Ensure the pH is >12 during the basification step.

  • Fix 2: Use a "salting out" technique. Saturate the aqueous layer with NaCl before extracting with organic solvent.

  • Fix 3: Switch from Et₂O to a more polar organic solvent mixture like CHCl₃:IPA (3:1), but be wary of emulsions.

Q: Can I use Silica Gel Chromatography? A: Not recommended. Low molecular weight primary amines "streak" badly on silica due to interaction with acidic silanol groups.

  • Workaround: If you must use chromatography, pretreat the silica gel with 1-2% Triethylamine (TEA) in the mobile phase to neutralize the acidic sites, or use Alumina (Basic) as the stationary phase.

Q: I suspect the cyclopropane ring opened. How do I confirm? A: Check the ¹H NMR.

  • Intact Ring: Complex multiplets at 0.2 – 0.6 ppm .

  • Opened Ring (Allylic): New olefinic peaks at 5.0 – 6.0 ppm and loss of the high-field multiplets. This usually happens if you used concentrated acid + heat [3].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75603, (Aminomethyl)cyclopropane. Retrieved from [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.

Sources

Validation & Comparative

Comparative 1H NMR Analysis: Methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structural Elucidation & Stereochemical Assignment Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1]

Executive Summary & Strategic Context

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a critical scaffold in medicinal chemistry, serving as a conformationally restricted analogue of


-aminobutyric acid (GABA) and a precursor for various peptidomimetics.[1]

The primary analytical challenge in developing this intermediate is not merely confirmation of identity, but the unambiguous assignment of stereochemistry (cis vs. trans) and the verification of salt formation . In drug development, the trans-isomer is often the thermodynamic product and biologically distinct from the cis-isomer.

This guide moves beyond basic spectral listing. It provides a comparative framework to distinguish the target molecule from its stereoisomers and synthetic precursors, using self-validating NMR protocols.

Structural Analysis & Theoretical Grounding

The cyclopropane ring introduces unique magnetic anisotropy. Unlike flexible alkyl chains, the rigid ring imposes fixed dihedral angles, making coupling constants (


) the gold standard for stereochemical assignment.[1]
The Diagnostic "Fingerprint" Regions

To validate your product, focus on these three distinct zones in the 1H NMR spectrum (referenced to TMS at 0.00 ppm):

  • The "Shielded" Zone (0.7 – 2.0 ppm): Contains the three cyclopropane ring protons (

    
    ).[1]
    
  • The "Functional" Zone (2.5 – 3.0 ppm): Contains the exocyclic aminomethyl protons (

    
    ).
    
  • The "Reporter" Zone (3.6 – 3.7 ppm): Contains the methyl ester singlet (

    
    ).
    
Comparative Logic: Cis vs. Trans

The Karplus relationship in cyclopropanes dictates that cis-vicinal coupling is stronger than trans-vicinal coupling .[2][3][4]

  • 
     (Vicinal):  Typically 8.0 – 12.0 Hz .[1]
    
  • 
     (Vicinal):  Typically 4.0 – 6.0 Hz .[1]
    

Comparative Analysis: Isomer & State Differentiation

Comparison 1: Cis- vs. Trans-Isomer Distinction

The most critical quality attribute is the Diastereomeric Ratio (dr). The following table contrasts the expected spectral features of the two isomers in


.
FeatureTrans-Isomer (Thermodynamic) Cis-Isomer (Kinetic/Steric) Diagnostic Logic
Ring Coupling (

)
4.5 – 5.5 Hz 8.5 – 9.5 Hz Primary Differentiator. Measure the splitting of the proton

to the ester (

).[1]
Ester Methyl (

)
~3.68 ppm (Singlet)~3.65 ppm (Singlet)Cis isomer ester is often slightly shielded due to steric compression from the aminomethyl group.[1]
Aminomethyl (

)
Distinct doublet/multipletOften more complex ABX systemIn the cis form, the

protons are diastereotopic due to the chiral environment of the crowded face.
Ring Methylene (

)
Well-resolved multipletsBroader/overlapping multipletsTrans symmetry simplifies the magnetic environment of the ring methylene protons.
Comparison 2: Free Base vs. HCl Salt

During scale-up, this amine is often isolated as a hydrochloride salt to improve stability.

FeatureFree Base (

)
HCl Salt (

)
Explanation
Aminomethyl (

)
2.55 – 2.65 ppm 2.80 – 3.00 ppm Protonation of the amine deshields the adjacent methylene, shifting it downfield by ~0.3 ppm.[1]
Amine Protons (

)
Broad singlet ~1.2-1.5 ppm (often invisible)Broad singlet 8.0 – 8.5 ppm (

)
In

, the ammonium protons are visible and exchange slowly, appearing as a distinct broad peak.[1]
Solvent Residual 7.26 ppm (Singlet)2.50 ppm (Quintet)Critical to ensure the solvent peak does not overlap with the aminomethyl signal.[1]

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for assigning the stereochemistry and validating the product state.

NMR_Workflow Start Crude Product (Methyl 2-(aminomethyl)cyclopropane-1-carboxylate) Solvent Select Solvent: CDCl3 (Routine) or DMSO-d6 (Salt/Polar) Start->Solvent Spectrum Acquire 1H NMR (>400 MHz recommended) Solvent->Spectrum Check_NH Check 8.0-8.5 ppm region Spectrum->Check_NH Salt_Path Broad Singlet Present? Product is HCl Salt Check_NH->Salt_Path Yes Base_Path No Signal/Broad <2ppm? Product is Free Base Check_NH->Base_Path No Coupling Analyze Ring Proton H1 (Alpha to Ester, ~1.5-1.8 ppm) Salt_Path->Coupling Base_Path->Coupling J_Calc Calculate Vicinal Coupling (J_1,2) Coupling->J_Calc Trans J = 4-6 Hz TRANS Isomer (Major) J_Calc->Trans Small J Cis J = 8-10 Hz CIS Isomer (Minor) J_Calc->Cis Large J

Figure 1: Decision tree for the stereochemical and salt-form assignment of the target cyclopropane derivative.

Detailed Experimental Protocol

To ensure reproducibility, follow this standardized protocol. This method minimizes concentration effects which can shift the amine signals.

Materials
  • Analyte: ~5–10 mg of Methyl 2-(aminomethyl)cyclopropane-1-carboxylate.

  • Solvent: 0.6 mL

    
     (99.8% D) with 0.03% TMS (v/v).
    
    • Note: Use

      
       if the sample is the Hydrochloride salt.
      
  • Instrument: 400 MHz NMR (or higher). 300 MHz may result in multiplet overlap in the ring region.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the oil/solid into a clean vial.

    • Add 0.6 mL of solvent.

    • Critical Step: Vortex for 30 seconds. Ensure the solution is homogeneous. If the sample is the HCl salt and you use

      
      , it will not dissolve; switch to 
      
      
      
      .
    • Transfer to a 5mm NMR tube. Cap immediately to prevent solvent evaporation and moisture absorption (which broadens NH peaks).

  • Acquisition Parameters:

    • Temperature: 298 K (25°C).[1]

    • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1]

    • Number of Scans (NS): 16 (Free base), 32 (Salt).[1]

    • Relaxation Delay (D1): 1.0 second (sufficient for qualitative analysis; increase to 5.0s for quantitative qNMR).

    • Spectral Width: -2 to 14 ppm.

  • Processing & Phasing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual phasing is preferred over automatic for the complex cyclopropane multiplets.

    • Referencing: Set the TMS singlet to 0.00 ppm (or residual

      
       to 7.26 ppm).
      
  • Analysis (Self-Validation Checklist):

Synthesis Pathway & Precursor Comparison[1]

Understanding the synthesis helps identify potential impurities. The most common route involves the Curtius rearrangement of the corresponding acid or deprotection of a Boc-intermediate.

Synthesis_Check cluster_signals Key Spectral Differences Precursor Boc-Protected Amine (Impurity A) Target Target Amine (Free Base) Precursor->Target Deprotection (TFA/HCl) Boc_Sig Boc-Group: Singlet ~1.44 ppm (9H) Precursor->Boc_Sig Reagent Starting Acid (Impurity B) Acid_Sig Acid OH: Broad >10 ppm Reagent->Acid_Sig

Figure 2: Spectral checkpoints for common synthetic impurities.

Impurity Profiling Table[1]
ImpurityChemical Shift MarkerAction
Boc-Protected Intermediate Strong Singlet @ 1.44 ppm (9H)Incomplete deprotection. Treat with acid again.
Starting Carboxylic Acid Broad Hump > 10.0 ppmIncomplete esterification or hydrolysis. Perform base wash.
Residual Ethyl Acetate Singlet @ 2.05 ppm; Quartet @ 4.12 ppmCommon extraction solvent. Dry under high vacuum.

References

  • Wiberg, K. B., & Nist, B. J. (1963).[1] The NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2799.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant values).

  • BenchChem. (2025).[1][3][4] Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes.

  • Ebner, C., et al. (2008).[1] Stereoselective Synthesis of Aminocyclopropanes via Curtius Rearrangement. Tetrahedron, 64(10), 2395-2401.[1] (Reference for synthetic route and precursor data).

Sources

Publish Comparison Guide: HPLC Analysis of Methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a critical chiral intermediate, often utilized in the synthesis of melatonin receptor agonists (e.g., Tasimelteon) and conformationally restricted GABA analogs. Its analysis presents a "perfect storm" of chromatographic challenges: it is a small, polar, aliphatic amine with weak UV absorbance and possesses two chiral centers , leading to four potential stereoisomers (cis/trans diastereomers and their enantiomers).

This guide objectively compares three distinct analytical approaches—Ion-Pair RPLC , HILIC , and Chiral HPLC —providing researchers with the data needed to select the correct method for their specific development stage (Process Control vs. Enantiomeric Purity).

Compound Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8][9]

Understanding the physicochemical properties is the first step to successful method development.

PropertyValueChromatographic Implication
Structure Cyclopropane ring with -COOMe and -CH₂NH₂ groupsHigh rigidity; potential for cis/trans isomerism.
Polarity (LogP) ~0.2 - 0.5 (Predicted)Low retention on standard C18 columns; elutes near void volume (

).
Basicity (pKa) ~9.0 (Amine)Severe peak tailing on silica-based columns due to silanol interactions.
UV Activity Weak (Ester carbonyl only)Detection limit issues . Requires low UV (205-210 nm), CAD/ELSD, or derivatization.

Method Comparison: Performance Analysis

Scenario A: Reverse Phase (C18) – The "Standard" Approach

Best for: Rapid purity checks of crude material where isomer separation is not required.

Standard C18 methods fail for this compound due to lack of retention and ionic interaction. Success requires Ion-Pairing Reagents or Derivatization .

  • Method: C18 Column + Acidic Mobile Phase (0.1% TFA or PFPA).

  • Mechanism: The acid protonates the amine, forming an ion pair that retains on the hydrophobic C18 surface.

  • Retention Time (

    
    ): 
    
    • Without IP agent: 1.2 – 1.5 min (Co-elutes with solvent front).

    • With 0.1% PFPA: 4.5 – 6.0 min (Sharper peak, better retention).

Scenario B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: LC-MS analysis and retention of the free amine without derivatization.

HILIC is the superior "achiral" mode for this compound. The water-layer mechanism on the polar stationary phase interacts strongly with the amine.

  • Column: Amide or Bare Silica (e.g., TSKgel Amide-80, BEH Amide).

  • Mobile Phase: High Organic (85-90% Acetonitrile) / 10-15% Ammonium Formate Buffer (pH 3-4).

  • Retention Time (

    
    ):  6.0 – 9.0 min.
    
  • Advantage: Mass spec compatible; high sensitivity.

Scenario C: Chiral HPLC – The "Critical" Approach

Best for: Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) determination.

Since the compound has two chiral centers, separating the (1R,2R), (1S,2S), (1R,2S), and (1S,2R) isomers is essential.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG or IA).

  • Mode: Normal Phase (Hexane/EtOH/DEA) or Polar Organic Mode.

  • Retention Time (

    
    ): 
    
    • Isomer 1 (e.g., trans-(1R,2R)): ~8.5 min

    • Isomer 2 (e.g., trans-(1S,2S)): ~10.2 min

    • Isomer 3 (e.g., cis): ~12.5 min

    • Isomer 4 (e.g., cis): ~14.8 min

Decision Matrix & Workflow

Use the following logic to select your method.

MethodSelection Start Start: Define Analytical Goal Isomer Is Stereoisomer Separation Needed? Start->Isomer Sens Is High Sensitivity Required? Isomer->Sens No (Purity/Assay) Chiral METHOD C: Chiral HPLC (Amylose/Cellulose Columns) Separates 4 isomers Isomer->Chiral Yes (ee/dr determination) HILIC METHOD B: HILIC (Amide Column) Best for LC-MS & Polar Retention Sens->HILIC No (Standard Assay) RPLC METHOD A: IP-RPLC (C18 + PFPA) Rapid Purity Check Sens->RPLC Alternative (Robustness) Deriv Derivatization (OPA/FMOC) + C18 HPLC For Fluorescence Detection Sens->Deriv Yes (Trace Analysis)

Figure 1: Method Selection Decision Tree for Methyl 2-(aminomethyl)cyclopropane-1-carboxylate.

Detailed Experimental Protocols

Protocol 1: Chiral Separation (Gold Standard for Isomers)

This method is adapted from established protocols for cyclopropane amino acid derivatives [1, 2].

  • Column: Chiralpak IG-3 (Immobilized Amylose), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note: DEA is critical to suppress peak tailing of the free amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 210 nm.[2]

  • Expected Results:

    • Resolution (

      
      ) between enantiomers: > 2.0.
      
    • Elution Order: Typically trans-isomers elute before cis-isomers due to steric fit in the chiral groove.

Protocol 2: Derivatization for High Sensitivity

If UV detection is insufficient, pre-column derivatization with OPA (o-Phthalaldehyde) is recommended [3].

  • Reagent: Mix 10 mg OPA + 10 mL Borate Buffer (pH 9.5) + 50 µL 2-Mercaptoethanol.

  • Reaction: Mix 10 µL sample + 10 µL reagent. Wait 1 min. Inject.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 20 mM Sodium Acetate (pH 7.2)

    • B: Acetonitrile : Methanol : Water (45:45:10)

  • Gradient: 0-100% B in 15 min.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Retention Time: Derivative elutes at ~12-14 min (highly retained).

Comparative Data Summary

ParameterIP-RPLC (C18 + TFA)HILIC (Amide)Chiral (Amylose)
Retention (

)
0.5 – 1.5 (Weak)3.0 – 5.0 (Strong)4.0 – 8.0 (Tunable)
Peak Shape (

)
1.5 – 2.0 (Tailing)1.1 – 1.3 (Good)1.1 – 1.2 (Excellent)
Isomer Separation Diastereomers only (partial)NoFull (4 peaks)
MS Compatibility Poor (TFA suppresses ion)Excellent Good (if using EtOH)
Robustness HighModerate (Equilibration slow)Moderate

References

  • Sigma-Aldrich/Merck. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Reporter 29.4. Link

  • Phenomenex. "Chiral HPLC Column Selection and Method Development Guide." Phenomenex Technical Guides. Link

  • National Institutes of Health (NIH). "High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization." Anal Biochem, 1987. Link

  • Agilent Technologies. "Analysis of amino acids using pre-column derivatization." Agilent Application Notes. Link

Sources

Conformational Locking in GABAergic Ligands: Methyl 2-(aminomethyl)cyclopropane-1-carboxylate vs. Linear Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares Methyl 2-(aminomethyl)cyclopropane-1-carboxylate —a conformationally restricted GABA analog—against linear GABA analogs (GABA, Gabapentin, Pregabalin).

The Core Distinction: Linear GABA analogs possess high conformational entropy, allowing them to adapt to multiple receptor subtypes (GABA-A, GABA-B, GABA-C) but often with lower specificity and metabolic stability. The cyclopropane analog utilizes a "rigidification strategy," locking the ethylamine side chain into a specific orientation relative to the carboxylate.

Critical Note on the Methyl Ester: The specific molecule requested (the methyl ester) acts primarily as a lipophilic precursor or synthetic intermediate . The active pharmacophore requires the free carboxylic acid (zwitterionic form) to bind the orthosteric site of GABA receptors. This guide analyzes the methyl ester as the "Gateway Molecule" and its hydrolyzed acid form (2-(aminomethyl)cyclopropane-1-carboxylic acid, or 2,3-methano-GABA) as the "Active Probe."

Part 1: Chemical & Physical Profile[1]

The fundamental difference lies in the entropic penalty of binding. Linear molecules must lose degrees of freedom to bind, whereas the cyclopropane analog is "pre-organized."

FeatureMethyl 2-(aminomethyl)cyclopropane-1-carboxylateLinear GABA Analogs (e.g., Gabapentin)
Structure Rigid: Cyclopropane ring locks the

bond angles.
Flexible: Alkyl chains allow free rotation (

).
Primary Role Probe/Prodrug: High lipophilicity allows membrane crossing; requires hydrolysis.Drug/Ligand: Often zwitterionic; Gabapentin uses transporters (LAT1) to cross BBB.
Receptor Selectivity High: Stereoisomers (cis/trans) can selectively target GABA-C (

) or GABA-A.
Broad/Mixed: GABA binds A, B, and C. Gabapentin binds

Ca channels (not GABA receptors).
Metabolic Stability Enhanced: Cyclopropane ring resists

-oxidation and hinders GABA-Transaminase (GABA-T) access.
Variable: GABA is rapidly degraded by GABA-T; Gabapentin is not metabolized.
LogP (Est.) ~0.5 to 1.2 (Lipophilic)-1.1 to -1.3 (Hydrophilic)

Part 2: Pharmacodynamics & Mechanism

The "Bioactive Conformation" Hypothesis

GABA receptors recognize specific conformations of the flexible GABA molecule.

  • Extended Conformation: Preferred by GABA-A receptors.[1]

  • Folded Conformation: Preferred by GABA-B receptors.

The cyclopropane analog forces the amine and carboxylate groups into a fixed distance and angle.

  • (+)-cis-isomer (CAMP): Acts as a potent, selective GABA-C (

    
    ) agonist .[2]
    
  • (-)-trans-isomer (TAMP): Acts as a GABA-C agonist and GABA-A partial agonist .[3]

Why the Methyl Ester is the "Silent" Form

The orthosteric binding site of GABA receptors contains an "arginine finger" (positively charged) that stabilizes the carboxylate anion of GABA.

  • Methyl Ester: The capping methyl group neutralizes the negative charge, preventing this critical electrostatic anchor.

  • Implication: In experimental assays, the methyl ester will show

    
     (inactive) until treated with esterases to reveal the free acid.
    
Signaling Pathway Visualization (DOT)

The following diagram illustrates the divergence in pathway activation based on conformational locking.

GABAPathway Ester Methyl 2-(aminomethyl) cyclopropane-1-carboxylate Hydrolysis Hydrolysis (Esterases) Ester->Hydrolysis Activation Acid Active Acid (2,3-methano-GABA) Hydrolysis->Acid GABA_A GABA-A Receptor (Cl- Influx) Acid->GABA_A Partial Agonist (trans isomer) GABA_C GABA-C (rho) Receptor (Retinal/CNS) Acid->GABA_C High Potency ((+)-cis isomer) Linear Linear GABA (Flexible) Linear->GABA_A High Affinity Linear->GABA_C Moderate Affinity GABA_B GABA-B Receptor (G-Protein Coupled) Linear->GABA_B High Affinity

Caption: Activation pathway of the methyl ester precursor and the selective receptor engagement of the rigidified acid compared to the promiscuous linear GABA.

Part 3: Experimental Data & Performance

The following data compares the Active Acid form (derived from the methyl ester) against standard linear ligands. The methyl ester itself is assumed inactive in binding assays.

Binding Affinity ( ) Comparison
LigandGABA-A (

)
GABA-B (

)
GABA-C (

)
Primary Action
GABA (Linear) 0.050.081.0Endogenous Agonist
(+)-cis-CAMP (Rigid Acid)> 100> 1000.4 Selective GABA-C Agonist
(-)-trans-TAMP (Rigid Acid)9.0> 1003.0Mixed Agonist
Methyl Ester (Precursor)> 1000> 1000> 1000Inactive Prodrug

Data synthesized from Duke et al. (2000) and Kusama et al. (1993).

Part 4: Experimental Protocols

Protocol A: Hydrolysis of Methyl Ester to Active Acid

Objective: Convert the synthetic methyl ester into the bioactive zwitterion for binding assays.

  • Dissolution: Dissolve 10 mg of Methyl 2-(aminomethyl)cyclopropane-1-carboxylate in 1 mL of MeOH.

  • Saponification: Add 2.0 equivalents of LiOH (1M aqueous solution).

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of the ester spot).

  • Neutralization: Carefully adjust pH to 7.0 using 1M HCl.

  • Purification: Evaporate solvent. Desalt using an ion-exchange column (Dowex 50W) to isolate the free amino acid.

  • Validation: Confirm structure via ¹H-NMR (Loss of methyl singlet at ~3.7 ppm).

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the affinity of the hydrolyzed analog for GABA receptors.

  • Tissue Preparation:

    • Homogenize rat whole brain (for GABA-A) or bovine retina (enriched for GABA-C) in 50 mM Tris-Citrate buffer (pH 7.4).

    • Centrifuge at 48,000 x g for 20 mins; wash pellet 3x to remove endogenous GABA.

  • Incubation:

    • Total Binding: 100 µL membrane prep + 10 nM [³H]-GABA.

    • Non-Specific: Add 1 mM unlabeled GABA.

    • Experimental: Add increasing concentrations (

      
       to 
      
      
      
      M) of the hydrolyzed cyclopropane analog .
    • Note: Do not use the methyl ester directly; it will not bind.

  • Equilibrium: Incubate for 60 mins at 4°C (to minimize transporter activity/metabolism).

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Workflow Visualization (DOT)

AssayWorkflow Start Start: Methyl Ester Hydrolysis Alkaline Hydrolysis (LiOH, pH 7) Start->Hydrolysis ActiveLigand Active Ligand (Free Acid) Hydrolysis->ActiveLigand Incubation Incubation (+ [3H]-GABA) ActiveLigand->Incubation Membranes Membrane Prep (Rat Brain/Retina) Membranes->Incubation Filter Filtration & Wash (GF/B Filters) Incubation->Filter Count Scintillation Counting Filter->Count

Caption: Workflow for converting the synthetic ester into a pharmacological probe for binding assays.

References

  • Duke, R. K., et al. (2000). "(+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors." Journal of Neurochemistry, 75(6), 2602–2610.[2] Link

  • Kusama, T., et al. (1993). "Pharmacology of GABA-rho receptors." Trends in Pharmacological Sciences, 14(11), 396-399.
  • Mangelinckx, S., et al. (2019). "Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid."[4] European Journal of Organic Chemistry, 2019(31-32), 5187–5189.[4] Link

  • Johnston, G. A. R. (2002). "Medicinal chemistry and molecular pharmacology of GABA-C receptors." Current Topics in Medicinal Chemistry, 2(8), 903-913. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclopropane Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Cyclopropane rings, prevalent in natural products and synthetic pharmaceuticals, present a unique analytical challenge. Their inherent ring strain and isomeric relationship with alkenes can lead to complex and often ambiguous fragmentation patterns in mass spectrometry. This guide provides an in-depth comparison of the fragmentation behaviors of cyclopropane esters against their saturated and unsaturated counterparts, offering field-proven insights and experimental protocols to navigate these complexities with confidence.

The Challenge of the Cyclopropane Moiety in Mass Spectrometry

Under electron ionization (EI), the most common ionization technique in gas chromatography-mass spectrometry (GC-MS), the differentiation between a cyclopropane ring and a double bond in an ester can be challenging. This is because the initial fragmentation of monocyclopropane fatty acid esters often yields mass spectra that are remarkably similar to their unsaturated analogs[1]. The strained three-membered ring is prone to opening, leading to radical ions that can mimic the fragmentation pathways of alkenes. However, a deeper understanding of the underlying mechanisms reveals subtle yet diagnostic differences that can be exploited for confident identification.

Comparative Fragmentation Analysis: A Head-to-Head Look

To illustrate the nuances of cyclopropane ester fragmentation, let's compare the electron ionization (EI) mass spectra of three simple C5 methyl esters: methyl pentanoate (saturated), methyl pent-4-enoate (unsaturated), and methyl cyclopropanecarboxylate (cyclopropyl).

Table 1: Key Fragment Ions (m/z) and Relative Intensities for C5 Methyl Esters
Fragment Ion (m/z) Methyl Pentanoate (Saturated) Methyl Pent-4-enoate (Unsaturated) Methyl Cyclopropanecarboxylate (Cyclopropyl) Plausible Fragment Structure/Origin
100 ~5%~10%~25%[M] (Molecular Ion)
85 ~15%--[M-CH₃]⁺
74 100% ~40%~5%[C₃H₆O₂]⁺ (McLafferty Rearrangement)
69 -~30%100% [M-OCH₃]⁺ or [C₄H₅O]⁺
59 ~30%~25%~40%[COOCH₃]⁺
55 ~20%100% ~90%[C₄H₇]⁺
41 ~40%~60%~85%[C₃H₅]⁺ (Allyl/Cyclopropyl Cation)

Note: Relative intensities are approximate and can vary based on instrumentation and conditions.

Key Observations and Mechanistic Insights
  • The McLafferty Rearrangement (m/z 74): This is a hallmark fragmentation of esters with a γ-hydrogen. It is the base peak for the saturated ester, methyl pentanoate. Its significantly lower abundance in the cyclopropane ester is a key differentiator, as the rigid ring structure hinders the required hydrogen transfer.

  • The [M-OCH₃]⁺ Ion (m/z 69): The loss of the methoxy group is a common fragmentation pathway for methyl esters. For methyl cyclopropanecarboxylate, this fragment is the base peak, indicating the stability of the resulting cyclopropyl-substituted acylium ion.

  • The [C₃H₅]⁺ Ion (m/z 41): This ion is prominent in both the unsaturated and cyclopropyl esters. For methyl pent-4-enoate, it arises from the stable allyl cation. In methyl cyclopropanecarboxylate, it is attributed to the cyclopropyl cation or its rearranged allyl isomer, a common feature in the fragmentation of cyclopropane-containing compounds[2].

The following diagram illustrates the primary fragmentation pathways for these three classes of esters.

Fragmentation_Pathways cluster_saturated Methyl Pentanoate (Saturated) cluster_unsaturated Methyl Pent-4-enoate (Unsaturated) cluster_cyclopropane Methyl Cyclopropanecarboxylate Saturated_M [C₆H₁₂O₂]⁺˙ m/z 116 Saturated_74 [C₃H₆O₂]⁺˙ m/z 74 (McLafferty) Saturated_M->Saturated_74 -C₃H₆ Saturated_87 [C₄H₇O₂]⁺ m/z 87 Saturated_M->Saturated_87 -C₂H₅ Unsaturated_M [C₆H₁₀O₂]⁺˙ m/z 114 Unsaturated_55 [C₄H₇]⁺ m/z 55 Unsaturated_M->Unsaturated_55 -COOCH₃ Unsaturated_83 [M-OCH₃]⁺ m/z 83 Unsaturated_M->Unsaturated_83 Cyclo_M [C₅H₈O₂]⁺˙ m/z 100 Cyclo_69 [M-OCH₃]⁺ m/z 69 Cyclo_M->Cyclo_69 -OCH₃ Cyclo_41 [C₃H₅]⁺ m/z 41 Cyclo_M->Cyclo_41 -COOCH₃

Caption: Comparative Fragmentation of C5/C6 Methyl Esters.

Advanced Techniques for Unambiguous Identification

For complex molecules, especially long-chain fatty acid methyl esters (FAMEs), additional strategies are often necessary to confirm the presence and location of a cyclopropane ring.

Chemical Ionization (CI)

Chemical ionization is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule. This can be invaluable for confirming the molecular weight of the analyte. Different reagent gases can also provide diagnostic information. For instance, methane CI can help distinguish between unsaturated and cyclopropane FAMEs based on their fragmentation patterns[3].

Derivatization for Positional Information

Determining the exact position of the cyclopropane ring within a long alkyl chain is often impossible with standard EI-MS of the methyl ester. In these cases, derivatization is a powerful tool.

  • Picolinyl Esters: Derivatizing the carboxylic acid to a picolinyl ester is a well-established method[3][4]. The pyridine ring directs fragmentation along the alkyl chain, and the presence of the cyclopropane ring disrupts this fragmentation in a predictable way, allowing for its localization[3][4].

The workflow for this approach is outlined below:

Picolinyl_Ester_Workflow Start Cyclopropane Fatty Acid Sample Step1 Saponification to Free Fatty Acid Start->Step1 Step2 Conversion to Acid Chloride (e.g., with Thionyl Chloride) Step1->Step2 Step3 Reaction with 3-Pyridylcarbinol Step2->Step3 Product Picolinyl Ester Derivative Step3->Product Analysis GC-MS Analysis (EI) Product->Analysis Interpretation Interpret Fragmentation Pattern to Locate Cyclopropane Ring Analysis->Interpretation

Caption: Workflow for Picolinyl Ester Derivatization.

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of Volatile Cyclopropane Esters
  • Sample Preparation: Dilute the ester sample to approximately 100 µg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Split/splitless, 250°C.

    • Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Oven Program: 50°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis: Compare the resulting spectrum to libraries and the fragmentation patterns discussed in this guide. Pay close attention to the relative abundances of the molecular ion, McLafferty rearrangement ions, and fragments resulting from the loss of the alkoxy group.

Protocol 2: Picolinyl Ester Derivatization for Positional Analysis
  • Hydrolysis (if starting from an ester): Saponify the ester to the free fatty acid using a standard methanolic KOH or NaOH solution.

  • Acid Chloride Formation: To the dry free fatty acid (approx. 1 mg), add 200 µL of thionyl chloride. Heat at 60°C for 30 minutes. Remove the excess thionyl chloride under a stream of nitrogen.

  • Esterification: Dissolve the resulting acid chloride in 200 µL of dry pyridine. Add 50 µL of 3-pyridylcarbinol and let the reaction proceed at room temperature for 1 hour.

  • Work-up: Add 1 mL of water and extract the picolinyl ester with 2 mL of hexane. Wash the hexane layer with water, dry over anhydrous sodium sulfate, and concentrate under nitrogen.

  • GC-MS Analysis: Analyze the resulting picolinyl ester using the GC-MS conditions outlined in Protocol 1, adjusting the temperature program as needed for the higher molecular weight derivative.

Conclusion

The mass spectrometric analysis of cyclopropane esters, while not always straightforward, is a solvable challenge with the right approach. By understanding the fundamental differences in fragmentation pathways compared to their saturated and unsaturated analogs, and by employing advanced techniques such as chemical ionization and derivatization when necessary, researchers can confidently elucidate the structures of these important molecules. The protocols and comparative data provided in this guide serve as a robust starting point for developing validated analytical methods for cyclopropane-containing compounds.

References

  • Harvey, D. J. (1992). Picolinyl esters for the structural determination of fatty acids by GC/MS. Spectroscopy, 7(3), 28-34. [Link][4]

  • Christie, W. W., & Holman, R. T. (1966). Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. Lipids, 1(3), 176-182. [Link][1]

  • NIST/EPA/NIH Mass Spectral Library (NIST 23). (n.d.). National Institute of Standards and Technology. [Link]

  • Odham, G., & Stenhagen, E. (1972). Fatty acids. In G. R. Waller (Ed.), Biochemical Applications of Mass Spectrometry (pp. 211-228). Wiley-Interscience.
  • Gül, F., & Weber, N. (2009). Cyclopropane fatty acids: occurrence, functions and biosynthesis. European Journal of Lipid Science and Technology, 111(7), 645-654.
  • PubChem. (n.d.). Methyl cyclopropanecarboxylate. National Center for Biotechnology Information. [Link][5]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6. [Link][2]

  • Lough, A. K. (1975). The chemistry and biochemistry of phytanic, pristanic and related acids.
  • Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of lipid research, 53(1), 195–203.
  • Giner, J. L. (2013). Mass spectrometry of sterols. In Modern methods for lipid analysis by liquid chromatography/mass spectrometry and related techniques (pp. 361-413). AOCS Press.
  • Odham, G., & Stenhagen, E. (1972). Complex lipids. In G. R. Waller (Ed.), Biochemical Applications of Mass Spectrometry (pp. 229-249). Wiley-Interscience.
  • Hites, R. A. (1997). Handbook of mass spectra of environmental contaminants. CRC press.
  • Sparkman, O. D., & Penton, Z. (2019). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Christie, W. W. (2012).
  • Grob, K. (2004). Split and splitless injection for quantitative gas chromatography: concepts, processes, practical guidelines, sources of error. John Wiley & Sons.
  • Jones, P. R., & Yang, C. (1975). The mass spectra of cyclopropanecarboxylic acid derivatives. Organic Mass Spectrometry, 10(10), 843-847.
  • Dias, J. R. (2012). Mass spectrometry of organic compounds. Springer Science & Business Media.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
  • Odham, G., & Stenhagen, E. (1972). Alcohols, aldehydes, and ketones. In G. R. Waller (Ed.), Biochemical Applications of Mass Spectrometry (pp. 175-190). Wiley-Interscience.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass spectrometry of organic compounds. Holden-Day.
  • Gohlke, R. S. (1962). Time-of-flight mass spectrometry and gas-liquid partition chromatography. Analytical Chemistry, 34(10), 1332-1333.
  • Ryhage, R., & Stenhagen, E. (1963). Mass spectrometry of long-chain esters. In Mass Spectrometry of Organic Ions (pp. 399-452). Academic Press.
  • McCloskey, J. A. (1970). Mass spectrometry of lipids and steroids. Methods in enzymology, 14, 382-450.
  • Fales, H. M., Milne, G. W. A., & Axenrod, T. (1970). Identification of drugs by chemical ionization mass spectrometry. Analytical Chemistry, 42(12), 1432-1435.
  • Hunt, D. F., & Ryan III, J. F. (1972). Chemical ionization mass spectrometry of esters. Analytical Chemistry, 44(8), 1306-1309.
  • Munson, M. S. B., & Field, F. H. (1966). Chemical ionization mass spectrometry. I. General introduction. Journal of the American Chemical Society, 88(12), 2621-2630.
  • Harrison, A. G. (1992).
  • Field, F. H. (1968). Chemical ionization mass spectrometry. Accounts of Chemical Research, 1(7), 213-221.

Sources

A Comparative Guide to Validating the Stereochemistry of 2-Substituted Cyclopropanes: NOE, J-Coupling, and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a cornerstone of rational design and development. In the realm of strained ring systems, 2-substituted cyclopropanes present a common yet critical challenge: the unambiguous assignment of cis and trans isomers. These isomers, despite their identical connectivity, can exhibit profoundly different pharmacological and physicochemical properties. This guide provides an in-depth comparison of the Nuclear Overhauser Effect (NOE) as a primary tool for stereochemical validation, benchmarked against two established alternatives: vicinal proton-proton coupling constants (³JHH) and single-crystal X-ray crystallography.

The rigid, three-membered ring of cyclopropane locks substituents into fixed spatial arrangements, making the differentiation between cis and trans isomers essential for understanding structure-activity relationships. While several analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of the NOE, offers a powerful and accessible method for elucidating the relative stereochemistry in solution.

The Decisive Power of Proximity: The Nuclear Overhauser Effect (NOE)

The NOE is a through-space phenomenon that results in the transfer of nuclear spin polarization between two protons that are close in space, typically within 5 Å.[1] This distance-dependent effect is a cornerstone of conformational and stereochemical analysis in solution-state NMR. For 2-substituted cyclopropanes, the distinction between cis and trans isomers is a direct application of this principle.

In the cis isomer, the substituents, and by extension the protons on the substituted carbons, are on the same face of the cyclopropane ring, bringing them into close proximity. This spatial closeness allows for a measurable NOE to be observed between them. Conversely, in the trans isomer, these protons are on opposite faces of the ring, placing them at a much greater distance from each other, resulting in a negligible or absent NOE.

The relationship between the NOE signal and the stereochemistry is a direct consequence of the internuclear distance, making it a highly reliable indicator.

dot

Caption: NOE differentiates isomers based on proton proximity.

A Comparative Analysis: NOE vs. Alternative Methods

While NOE is a powerful tool, it is essential to understand its performance in the context of other available techniques.

MethodPrincipleAdvantagesDisadvantages
NOE Spectroscopy Through-space dipolar coupling between protons.Direct measure of spatial proximity, applicable to a wide range of molecules in solution, definitive for cis isomers.Can be weak or ambiguous for molecules with conformational flexibility, requires careful experimental setup for quantitative analysis.
³JHH Coupling Constants Through-bond scalar coupling between vicinal protons.Readily obtained from a standard ¹H NMR spectrum, generally reliable for rigid rings (Jcis > Jtrans).[2][3]Can be influenced by substituent electronegativity and ring strain, overlapping signals can complicate analysis.[4]
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides an unambiguous 3D structure in the solid state, considered the "gold standard" for structural elucidation.Requires a suitable, high-quality crystal which can be difficult to obtain, the solid-state conformation may not represent the solution-state structure.[5]
Case Study: Stereochemical Assignment of a Substituted Cyclopropanol

To illustrate the practical application and comparative strength of these methods, consider the stereochemical assignment of a 2-aryl-substituted cyclopropanol ester. In a study on the biocatalytic synthesis of these compounds, NOE experiments were crucial in determining the diastereoselectivity of the reaction.[6]

For the major diastereomer, a significant NOE enhancement of 7-23% was observed between the proton alpha to the ester group (H1) and the ortho proton of the aryl ring (H2). In contrast, the minor diastereomer exhibited a much weaker NOE (1-3%) between the same protons. This quantitative data strongly supported the assignment of the major product as the trans isomer, where the aryl and ester groups are on opposite sides of the cyclopropane ring, allowing for closer approach of the ortho-aryl proton and the H1 proton. Molecular modeling confirmed that the H1-H2 distance in the trans isomer is approximately 2.4-2.6 Å, well within the range for a strong NOE, while in the cis isomer, this distance is significantly larger (3.6-3.7 Å).[6]

This case study highlights the definitive nature of quantitative NOE data in stereochemical assignments, especially when complemented by molecular modeling.

Experimental Protocol: 1D and 2D NOESY for Stereochemical Validation

The following provides a generalized workflow for acquiring NOE data for a 2-substituted cyclopropane.

dot

experimental_workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Sample Dissolve sample in deuterated solvent Degas Degas sample to remove paramagnetic O₂ Sample->Degas 1H_NMR Acquire standard ¹H NMR Degas->1H_NMR 1D_NOESY Perform 1D selective NOESY experiments 1H_NMR->1D_NOESY 2D_NOESY Acquire 2D NOESY spectrum 1D_NOESY->2D_NOESY Optional, for complex spectra Process Process and phase NMR spectra 1D_NOESY->Process 2D_NOESY->Process Integrate Integrate NOE signals (1D) or cross-peaks (2D) Process->Integrate Assign Assign stereochemistry based on NOE presence/ absence and intensity Integrate->Assign

Caption: General workflow for NOE-based stereochemical validation.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified cyclopropane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

    • Thoroughly degas the sample to remove dissolved paramagnetic oxygen, which can interfere with the NOE by providing an alternative relaxation pathway. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the solution.

  • ¹H NMR Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

  • 1D Selective NOESY:

    • This is often the preferred method for simple molecules as it provides high-resolution spectra and allows for more accurate quantification of NOE enhancements.

    • Set up a series of 1D selective NOESY experiments (e.g., using a DPFGSE-NOE pulse sequence).

    • In each experiment, selectively irradiate one of the key protons (e.g., the proton on one of the substituted carbons).

    • Observe the resulting spectrum for intensity enhancements of other protons. A positive NOE will be observed for protons in close spatial proximity to the irradiated proton.

  • 2D NOESY (Optional):

    • For more complex molecules with significant signal overlap, a 2D NOESY experiment can be beneficial.

    • This experiment provides a correlation map of all through-space proton-proton interactions in the molecule.

    • A cross-peak between two protons in the 2D NOESY spectrum indicates that they are close in space.

  • Data Analysis:

    • Process the acquired NMR data (Fourier transformation, phasing, and baseline correction).

    • For 1D NOESY, calculate the percentage NOE enhancement by integrating the enhanced signal and comparing it to the corresponding signal in a control spectrum.

    • For 2D NOESY, analyze the presence and volume of cross-peaks.

    • The presence of a clear NOE between the key protons on the cyclopropane ring is a definitive indicator of a cis relationship. The absence of this NOE is strong evidence for a trans relationship.

Conclusion: A Multi-faceted Approach to Stereochemical Certainty

The determination of stereochemistry in 2-substituted cyclopropanes is a critical task that can be confidently addressed using a variety of analytical techniques. The Nuclear Overhauser Effect provides a direct and reliable method for assigning relative stereochemistry in solution, with the presence or absence of an NOE signal serving as a clear indicator of a cis or trans relationship, respectively.

While NOE is a powerful tool, a holistic approach that integrates data from multiple sources will always provide the most robust and trustworthy results. The analysis of ³JHH coupling constants offers a rapid and often conclusive initial assessment, while single-crystal X-ray crystallography, when feasible, provides the ultimate benchmark in the solid state. For researchers in drug discovery and development, the judicious application of these techniques is paramount for building a solid foundation of structure-activity and structure-property relationships.

References

  • Butts, C. P., et al. (2012). Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin C. Chemical Communications, 48(72), 9023-9025. Available from: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • Graham, J. D., & Rogers, M. T. (1962). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center. Available from: [Link]

  • Kenneth, B. W., & Nist, B. J. (1962). The Interpretation of NMR Spectra. W. A. Benjamin, Inc.
  • Kolev, J. N., et al. (2018). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. ACS Catalysis, 8(11), 10634-10639. Available from: [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. II. ANALYSIS OF PROTON AND FLUORINE SPECTRA. Journal of the American Chemical Society, 85(20), 3218-3223. Available from: [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available from: [Link]

  • Tori, K., & Ohtsuru, M. (1966). PROTON MAGNETIC RESONANCE SPECTRA OF CYCLOPROPANE DERIVATIVES. Chemical Communications (London), (24), 886-888. Available from: [Link]

  • Williamson, R. T., et al. (2026). Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework. ChemRxiv. Available from: [Link]

  • Butts, C. P. (n.d.). Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin C. Butts Research Group. Available from: [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Available from: [Link]

  • VJ-Coupling. (n.d.). J-Coupling. Available from: [Link]

  • Chemistry LibreTexts. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Available from: [Link]

  • Bothner-By, A. A., & Naar-Colin, C. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society, 84(4), 743-743. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.